BCR-ABL-IN-11
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
特性
CAS番号 |
2362-25-6 |
|---|---|
分子式 |
C20H18N4O2 |
分子量 |
346.4 g/mol |
IUPAC名 |
4-amino-N-[3-[(4-aminobenzoyl)amino]phenyl]benzamide |
InChI |
InChI=1S/C20H18N4O2/c21-15-8-4-13(5-9-15)19(25)23-17-2-1-3-18(12-17)24-20(26)14-6-10-16(22)11-7-14/h1-12H,21-22H2,(H,23,25)(H,24,26) |
InChIキー |
OEIUYPYXOYZUAX-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)NC(=O)C3=CC=C(C=C3)N |
溶解性 |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
Foundational & Exploratory
Discovery and Synthesis of BCR-ABL-IN-11: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
BCR-ABL-IN-11 is a known inhibitor of the BCR-ABL tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML). This document provides a comprehensive technical guide on the discovery, synthesis, and preliminary biological evaluation of this compound. The information is compiled from available scientific literature to support researchers and professionals in the field of drug discovery and development.
Discovery via Virtual Screening
This compound was identified through a structure-based virtual screening approach aimed at discovering novel inhibitors of the ABL tyrosine kinase catalytic domain.[1] The discovery process involved a multi-step computational workflow to identify promising lead compounds from a large chemical database.
Virtual Screening Workflow
The virtual screening process for identifying BCR-ABL inhibitors, including this compound, typically follows a structured workflow. This process begins with the preparation of the target protein structure and a large compound library, followed by molecular docking, and is refined through scoring and filtering to select candidate molecules for experimental validation.
Caption: Virtual screening workflow for the discovery of BCR-ABL inhibitors.
The process began with the selection of the three-dimensional structure of the ABL kinase domain as the target. A database of approximately 200,000 commercially available compounds was then computationally docked into the active site of the ABL kinase.[1] The top 1,000 compounds with the best energy scores from the docking simulation were selected for further analysis.[1] These compounds underwent structural diversity and drug-likeness analysis, leading to the selection of 15 compounds for biological evaluation.[1]
Synthesis of this compound
While the primary publication identifies this compound as "Compound 2", a detailed, step-by-step synthesis protocol is not explicitly provided in the abstract. However, based on the chemical structure, a plausible synthetic route can be proposed involving the formation of a 1,2,4-oxadiazole ring system, a common scaffold in medicinal chemistry. The synthesis would likely involve the reaction of an amidoxime with a carboxylic acid or its derivative, followed by functional group manipulations to introduce the substituted phenylamino and indole moieties.
Biological Activity
This compound was one of eight compounds from the initial virtual screen that demonstrated inhibitory activity against the human CML cell line K562.[1]
Quantitative Data
The following table summarizes the reported in vitro activity of this compound.
| Compound | Cell Line | Assay Type | IC50 (µM) |
| This compound | K562 | Cell Viability | 129.61 |
Data sourced from Peng H, et al. Bioorg Med Chem Lett. 2003.
Experimental Protocols
Cell Viability Assay (MTT Assay)
The inhibitory activity of this compound on K562 cells was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1] This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: K562 cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 104 cells/well) in a suitable culture medium.
-
Compound Treatment: The cells are treated with various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional period (e.g., 4 hours) to allow for the formation of formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.
-
Data Analysis: The cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Signaling Pathway
BCR-ABL is a constitutively active tyrosine kinase that activates a number of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. The primary target of this compound is the ABL kinase domain, and its inhibitory action is expected to disrupt these downstream pathways.
Caption: Simplified BCR-ABL signaling pathways and the inhibitory action of this compound.
Conclusion
This compound was successfully identified as a BCR-ABL inhibitor through a virtual screening campaign. While its reported potency is modest, it serves as a valuable example of the application of computational methods in drug discovery. Further optimization of this chemical scaffold could lead to the development of more potent and selective BCR-ABL inhibitors. This technical guide provides a foundational understanding of the discovery and initial characterization of this compound for researchers in the field.
References
BCR-ABL-IN-11: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22. This translocation results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase. The BCR-ABL oncoprotein is a key driver of CML pathogenesis, activating a cascade of downstream signaling pathways that lead to uncontrolled cell proliferation and resistance to apoptosis. Consequently, the inhibition of the BCR-ABL kinase activity has been a cornerstone of CML therapy. This technical guide provides an in-depth overview of the mechanism of action of BCR-ABL-IN-11, a research compound identified as an inhibitor of the BCR-ABL tyrosine kinase.
Core Mechanism of Action
This compound is a small molecule inhibitor that targets the enzymatic activity of the BCR-ABL tyrosine kinase. While detailed binding studies for this compound are not extensively available, its action is understood within the broader context of tyrosine kinase inhibitors (TKIs). These inhibitors typically function by competing with adenosine triphosphate (ATP) for its binding site within the kinase domain of the BCR-ABL protein. By occupying this site, TKIs prevent the transfer of a phosphate group from ATP to tyrosine residues on various substrate proteins. This blockade of phosphorylation effectively shuts down the downstream signaling pathways that are aberrantly activated by the BCR-ABL oncoprotein, leading to an inhibition of cancer cell growth and the induction of apoptosis.
Quantitative Data
The inhibitory activity of this compound has been quantified against the human CML cell line K562, which is positive for the BCR-ABL fusion gene.
Table 1: In Vitro Efficacy of this compound
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound (Compound 2) | K562 | MTT Assay | 129.61 | [1][2] |
For the purpose of comparison, the following table presents the IC50 values for several well-established BCR-ABL tyrosine kinase inhibitors.
Table 2: Comparative In Vitro Efficacy of Selected BCR-ABL Tyrosine Kinase Inhibitors
| Compound | Cell Line | Assay Type | IC50 (nM) |
| Imatinib | K562 | Cell-based Kinase Inhibition | 150 |
| Nilotinib | K562 | Cell-based Kinase Inhibition | 10 |
| Dasatinib | K562 | Cell-based Kinase Inhibition | 1 |
Note: Data for Imatinib, Nilotinib, and Dasatinib are provided for comparative context and are derived from separate studies.
Signaling Pathways
The BCR-ABL oncoprotein activates multiple downstream signaling pathways that are crucial for the malignant phenotype of CML cells. These include the RAS/MAPK pathway, which promotes cell proliferation, and the PI3K/AKT pathway, which is critical for cell survival and inhibition of apoptosis. This compound, by inhibiting the primary kinase, is expected to downregulate the phosphorylation of key components in these pathways.
Figure 1: BCR-ABL Signaling and Inhibition.
Experimental Protocols
The characterization of a BCR-ABL inhibitor like this compound involves a series of in vitro and cell-based assays.
Kinase Inhibition Assay (In Vitro)
Objective: To determine the direct inhibitory effect of the compound on the enzymatic activity of the BCR-ABL kinase.
Methodology:
-
Reagents: Recombinant BCR-ABL kinase, biotinylated peptide substrate (e.g., Abltide), ATP, kinase reaction buffer, and the test compound (this compound).
-
Procedure: a. The recombinant BCR-ABL kinase is incubated with varying concentrations of this compound in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of the peptide substrate and ATP. c. The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be achieved using methods such as ELISA with a phospho-specific antibody or by detecting the incorporation of radiolabeled phosphate from [γ-³²P]ATP.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Cell Proliferation Assay (Cell-Based)
Objective: To assess the effect of the compound on the proliferation and viability of CML cells.
Methodology:
-
Cell Line: K562 (or other BCR-ABL positive cell lines).
-
Reagents: Cell culture medium, fetal bovine serum, penicillin-streptomycin, and a viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Procedure: a. K562 cells are seeded in 96-well plates and allowed to attach overnight. b. The cells are then treated with a range of concentrations of this compound. c. After a specified incubation period (e.g., 72 hours), the MTT reagent is added to each well. d. Viable cells with active mitochondrial reductases will convert the MTT to formazan, which is then solubilized. e. The absorbance of the formazan solution is measured using a microplate reader.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to untreated control cells, and the IC50 value is determined.
Western Blot Analysis of Downstream Signaling
Objective: To confirm the on-target effect of the inhibitor by assessing the phosphorylation status of BCR-ABL and its downstream effectors.
Methodology:
-
Cell Treatment and Lysis: a. K562 cells are treated with this compound at various concentrations for a defined period. b. Following treatment, cells are harvested and lysed to extract total protein.
-
Protein Quantification and Electrophoresis: a. Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay). b. Equal amounts of protein from each sample are separated by SDS-PAGE.
-
Immunoblotting: a. The separated proteins are transferred to a PVDF or nitrocellulose membrane. b. The membrane is blocked and then incubated with primary antibodies specific for phosphorylated BCR-ABL (p-BCR-ABL), total BCR-ABL, phosphorylated CrkL (p-CrkL), total CrkL, and a loading control (e.g., β-actin or GAPDH). c. After washing, the membrane is incubated with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP). d. The protein bands are visualized using a chemiluminescent substrate and an imaging system.
-
Analysis: The band intensities are quantified to determine the relative levels of protein phosphorylation in treated versus untreated cells.
Experimental Workflow
The evaluation of a novel BCR-ABL inhibitor follows a logical progression from initial screening to cellular characterization.
Figure 2: Workflow for Inhibitor Characterization.
Conclusion
This compound has been identified as an inhibitor of the BCR-ABL tyrosine kinase, demonstrating activity against the K562 chronic myeloid leukemia cell line. Its mechanism of action is consistent with that of other ATP-competitive tyrosine kinase inhibitors, targeting the central driver of CML. Further investigation, including comprehensive kinase selectivity profiling, detailed cellular mechanism studies, and in vivo efficacy evaluation, would be necessary to fully elucidate its therapeutic potential. This guide provides a foundational understanding of its core mechanism and the experimental approaches required for its continued development and characterization.
References
Structural Basis of BCR-ABL Inhibition by IN-11: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the structural and molecular basis of BCR-ABL inhibition, with a specific focus on the inhibitor IN-11. While detailed structural and experimental data for IN-11 are limited in the public domain, this document synthesizes available information and provides a framework for its study based on established methodologies for characterizing BCR-ABL inhibitors.
Quantitative Data for BCR-ABL-IN-11
The inhibitory activity of IN-11 against the BCR-ABL fusion protein has been quantified, providing a benchmark for its potency.
Table 1: Inhibitory Activity of this compound
| Compound | Cell Line | Parameter | Value | Reference |
| This compound | K562 | IC50 | 129.61 μM | [1] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocols
Detailed experimental protocols for the characterization of BCR-ABL inhibitors are crucial for reproducible and comparable results. The following are generalized protocols that can be adapted for the study of IN-11.
BCR-ABL Kinase Assay (In Vitro)
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the ABL kinase domain.
Objective: To determine the in vitro potency (e.g., IC50) of IN-11 against the BCR-ABL kinase.
Materials:
-
Recombinant human ABL kinase domain
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., a biotinylated peptide containing a tyrosine residue)
-
IN-11 (dissolved in DMSO)
-
Detection reagent (e.g., HTRF® KinEASE™-Tyr kit with streptavidin-XL665 and anti-phosphotyrosine antibody conjugated to Europium cryptate)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of IN-11 in DMSO and then in kinase buffer.
-
In a 384-well plate, add the ABL kinase, the substrate peptide, and the IN-11 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a solution containing EDTA.
-
Add the detection reagents and incubate to allow for binding.
-
Read the plate on a microplate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Calculate the percent inhibition for each concentration of IN-11 and determine the IC50 value using a suitable software.
Cellular Proliferation Assay
This assay assesses the effect of an inhibitor on the growth of cancer cells that are dependent on BCR-ABL activity.
Objective: To determine the anti-proliferative activity (e.g., GI50 or IC50) of IN-11 in a BCR-ABL-positive cell line.
Materials:
-
K562 cells (human chronic myeloid leukemia cell line)
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
IN-11 (dissolved in DMSO)
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Seed K562 cells in a 96-well plate at a predetermined density.
-
Prepare serial dilutions of IN-11 in culture medium.
-
Add the IN-11 dilutions to the cells and incubate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent to each well.
-
Incubate for a short period to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition of cell proliferation for each concentration of IN-11 and determine the GI50/IC50 value.
Signaling Pathways and Experimental Workflows
Visual representations of the BCR-ABL signaling cascade and the workflow for inhibitor characterization provide a clear understanding of the complex biological processes and experimental logic.
Caption: The BCR-ABL signaling network, a constitutively active tyrosine kinase, drives oncogenesis through multiple downstream pathways, leading to increased cell proliferation and survival.
Caption: A generalized workflow for the characterization of a novel BCR-ABL inhibitor, from initial screening to lead optimization.
Structural Basis of BCR-ABL Inhibition
The ABL kinase domain is the primary target for inhibitors. Its structure contains several key regions that are critical for its function and for inhibitor binding.
-
ATP-binding site: This is where ATP, the phosphate donor for the kinase reaction, binds. Most BCR-ABL inhibitors are ATP-competitive, meaning they bind in this pocket and prevent ATP from binding.
-
Activation Loop (A-loop): This loop can adopt different conformations. In the active "DFG-in" state, the kinase is active. In the inactive "DFG-out" state, the kinase is inhibited. Different inhibitors can selectively bind to one of these conformations.
-
P-loop (Phosphate-binding loop): This flexible loop interacts with the phosphate groups of ATP.
-
Gatekeeper Residue (Threonine 315): This residue is located in the back of the ATP-binding pocket and controls access to a deeper hydrophobic pocket. Mutations at this site, particularly the T315I mutation, can confer resistance to many inhibitors.
Binding Modes of BCR-ABL Inhibitors:
-
Type I Inhibitors (e.g., Dasatinib): These inhibitors bind to the active "DFG-in" conformation of the ABL kinase.
-
Type II Inhibitors (e.g., Imatinib, Nilotinib): These inhibitors bind to and stabilize the inactive "DFG-out" conformation of the ABL kinase. They typically extend into an adjacent hydrophobic pocket.
Predicted Binding Mode of IN-11:
Without a co-crystal structure of IN-11 with the ABL kinase domain, its precise binding mode remains to be elucidated. However, based on its chemical structure (if known), computational docking studies could be performed to predict its likely interactions within the ATP-binding site. Such studies would help to hypothesize whether IN-11 is a Type I or Type II inhibitor and to identify key amino acid residues involved in its binding. This information is critical for understanding its mechanism of action and for designing more potent and specific second-generation inhibitors.
Conclusion
IN-11 has been identified as an inhibitor of BCR-ABL with a reported IC50 of 129.61 μM in K562 cells.[1] To fully understand its therapeutic potential, a more comprehensive characterization is required. This would involve detailed in vitro kinase assays, a broader panel of cellular assays including those with resistant mutations, and critically, the determination of its high-resolution crystal structure in complex with the ABL kinase domain. The experimental protocols and the understanding of the BCR-ABL signaling and structural biology outlined in this guide provide a solid foundation for the further investigation of IN-11 and the development of novel therapeutics for chronic myeloid leukemia.
References
BCR-ABL-IN-11: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of BCR-ABL-IN-11, a known inhibitor of the BCR-ABL tyrosine kinase. This document is intended to serve as a valuable resource for researchers in the fields of oncology, medicinal chemistry, and drug development.
Chemical Structure and Properties
This compound, also referred to as Compound 2 in initial studies, is a small molecule inhibitor targeting the constitutively active BCR-ABL tyrosine kinase, a key driver in Chronic Myeloid Leukemia (CML).[1][2]
Chemical Structure:
Image Source: MedChemExpress
Physicochemical Properties:
All quantitative data for this compound is summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₁₈N₄O₂ | [2] |
| Molecular Weight | 346.38 g/mol | [2] |
| CAS Number | 2362-25-6 | [2] |
| Biological Activity | IC₅₀ of 129.61 μM for K562 cells | [1] |
Synthesis
The synthesis of this compound is detailed in the primary literature by Peng H, et al. (2003).[1] Researchers should refer to this publication for a step-by-step synthesis protocol. The general approach for synthesizing similar small molecule inhibitors often involves multi-step organic synthesis, utilizing common reactions such as amide bond formation, cross-coupling reactions, and purification by chromatography.
Biological Activity and Mechanism of Action
This compound functions as an inhibitor of the BCR-ABL tyrosine kinase. The fusion of the Breakpoint Cluster Region (BCR) gene with the Abelson murine leukemia viral oncogene homolog 1 (ABL1) results in a constitutively active tyrosine kinase. This aberrant kinase activity drives uncontrolled cell proliferation and is a hallmark of CML.
This compound exerts its anticancer activity by targeting the ATP-binding site of the ABL kinase domain, thereby inhibiting the phosphorylation of downstream substrates. This disruption of the signaling cascade ultimately leads to a reduction in cell proliferation. The inhibitory activity of this compound has been quantified in the K562 human CML cell line, which endogenously expresses the BCR-ABL fusion protein.[1]
Signaling Pathway
The following diagram illustrates the canonical BCR-ABL signaling pathway and the point of inhibition by this compound.
Caption: BCR-ABL Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound, based on standard laboratory practices and information from the primary literature.
BCR-ABL Kinase Inhibition Assay
This assay is designed to quantify the direct inhibitory effect of a compound on the enzymatic activity of the BCR-ABL kinase.
Materials:
-
Recombinant BCR-ABL enzyme
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
-
This compound (dissolved in DMSO)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 384-well plate, add the kinase, peptide substrate, and the test compound dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as luminescence to detect ADP formation.
-
Calculate the percentage of inhibition for each concentration of the inhibitor relative to a DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation. The K562 cell line is commonly used for this purpose.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed K562 cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well.
-
Incubate the cells for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treat the cells with various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours.
-
Add MTT solution to each well and incubate for an additional 4 hours.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC₅₀ value from the dose-response curve.
Experimental Workflow
The following diagram outlines a typical workflow for the discovery and initial characterization of a novel BCR-ABL inhibitor.
Caption: A generalized workflow for the development of BCR-ABL inhibitors.
This technical guide provides a foundational understanding of this compound. For more in-depth information, researchers are encouraged to consult the primary scientific literature.
References
The Role of BCR-ABL-IN-11 in CML Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL fusion gene. The constitutively active ABL tyrosine kinase domain of the BCR-ABL oncoprotein is a critical driver of CML pathogenesis and a key target for therapeutic intervention. This technical guide provides an in-depth overview of BCR-ABL-IN-11, a small molecule inhibitor of BCR-ABL, and its role in CML research. We will delve into its mechanism of action, summarize key quantitative data, provide detailed experimental protocols for its evaluation, and visualize relevant biological pathways and experimental workflows.
Introduction to BCR-ABL in CML
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the malignant transformation of hematopoietic stem cells in CML.[1] This aberrant kinase activity leads to the activation of a complex network of downstream signaling pathways, promoting cell proliferation, survival, and genomic instability.[2][3] Key pathways activated by BCR-ABL include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][4] The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the ABL kinase domain has revolutionized the treatment of CML.[5] However, the emergence of drug resistance, often due to point mutations in the kinase domain, necessitates the discovery of novel inhibitors.[6]
This compound: A Novel Inhibitor
This compound (also referred to as Compound 2) is a novel inhibitor of the BCR-ABL tyrosine kinase that was identified through a virtual screening of a chemical database.[6] This compound represents a potential lead for the development of new therapeutic agents against CML.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of the ABL kinase domain. By binding to the catalytic domain of the ABL kinase, it blocks the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates, thereby inhibiting the pro-proliferative and anti-apoptotic signals that drive CML.[6]
Quantitative Data
The inhibitory activity of this compound has been quantitatively assessed using CML cell lines. The half-maximal inhibitory concentration (IC50) provides a measure of the compound's potency.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | K562 | MTT Assay | 129.61 | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability (MTT) Assay
This assay is used to assess the effect of this compound on the proliferation of CML cells.
Materials:
-
K562 CML cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed K562 cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium.
-
Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
ABL Tyrosine Phosphorylation Assay
This assay directly measures the inhibitory effect of this compound on the kinase activity of ABL. This can be performed using various methods, including Western blotting for phosphorylated BCR-ABL or a cellular phosphorylation ELISA.[8]
Protocol using Western Blotting:
Materials:
-
K562 cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ABL (Tyr245), anti-ABL, anti-beta-actin
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Treat K562 cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours).
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary anti-phospho-ABL antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
Strip the membrane and re-probe with anti-ABL and anti-beta-actin antibodies for total protein and loading control, respectively.
-
Quantify the band intensities to determine the extent of inhibition.
Visualizations
The following diagrams illustrate key concepts related to BCR-ABL signaling and the experimental evaluation of its inhibitors.
References
- 1. Identification of potential Abl kinase inhibitors using virtual screening and free energy calculations for the treatment of chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 6. Identification of novel inhibitors of BCR-ABL tyrosine kinase via virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. reactionbiology.com [reactionbiology.com]
Probing the Nexus: A Technical Guide to BCR-ABL-IN-11 Target Engagement Studies
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation essential for characterizing the target engagement of BCR-ABL-IN-11, a known inhibitor of the BCR-ABL fusion protein. While specific experimental data for this compound is limited, this document outlines the core experimental framework used to validate and quantify the interaction of novel inhibitors with their intended target in the context of chronic myeloid leukemia (CML).
Introduction
The BCR-ABL fusion gene, resulting from the Philadelphia chromosome translocation, produces a constitutively active tyrosine kinase that is the pathogenic driver of CML. This aberrant kinase activity triggers a cascade of downstream signaling pathways, leading to uncontrolled cell proliferation and inhibition of apoptosis. This compound has been identified as an inhibitor of this critical oncoprotein, demonstrating anticancer activity in CML cell lines.[1] Effective drug development hinges on robust methods to confirm that a compound directly interacts with its intended target within the complex cellular environment. This guide details the requisite studies for a thorough investigation of this compound's target engagement.
The BCR-ABL Signaling Network
The constitutive kinase activity of BCR-ABL leads to the activation of several key downstream signaling pathways that promote leukemogenesis. Understanding these pathways is critical for designing and interpreting target engagement studies. The primary cascades initiated by BCR-ABL include the RAS/RAF/MEK/ERK pathway, which drives cell proliferation, and the PI3K/AKT/mTOR pathway, which promotes cell survival and inhibits apoptosis.[2][3] Another key substrate and biomarker of BCR-ABL activity is the CrkL adapter protein.
Core Target Engagement Assays
A multi-faceted approach is necessary to unequivocally demonstrate and quantify the interaction of this compound with its target. This involves both direct measures of binding and functional assays that assess the downstream consequences of this interaction.
Data Presentation: Quantitative Analysis of BCR-ABL Inhibition
The following table summarizes the types of quantitative data that should be generated in target engagement studies for an inhibitor like this compound. For context, the known value for this compound is included alongside typical values for the well-characterized inhibitor, Imatinib.
| Parameter | This compound | Imatinib (Reference) | Assay | Significance |
| Cell Proliferation IC50 | 129.61 µM (K562 cells)[1] | ~0.2-0.25 µM (sensitive cell lines)[4] | Cell Viability Assay (e.g., MTT) | Measures the overall cellular potency of the inhibitor. |
| Kinase Activity IC50 | Data not available | ~0.1 - 1 µM[5] | In Vitro Kinase Assay | Quantifies the direct inhibitory effect on the enzymatic activity of the BCR-ABL protein. |
| Binding Affinity (Kd) | Data not available | ~280 nM[6] | Surface Plasmon Resonance (SPR) | Measures the strength of the physical interaction between the inhibitor and the BCR-ABL kinase domain. |
| Thermal Shift (ΔTm) | Data not available | ~4-6°C[5] | Cellular Thermal Shift Assay (CETSA) | Confirms direct physical binding of the inhibitor to the target protein in a cellular context. |
| p-CrkL Inhibition EC50 | Data not available | ~0.1 - 1 µM[5] | Western Blot / Flow Cytometry | Measures the functional inhibition of a direct downstream substrate of BCR-ABL in cells. |
Experimental Workflows and Protocols
Detailed and reproducible protocols are the foundation of rigorous scientific inquiry. The following sections provide methodologies for the key experiments required to assess the target engagement of this compound.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique for verifying target engagement in a cellular setting. It is based on the principle that the binding of a ligand, such as this compound, can stabilize the target protein, leading to an increase in its melting temperature.[6]
Protocol:
-
Cell Culture and Treatment:
-
Culture K562 cells, a human CML cell line endogenously expressing BCR-ABL, in RPMI-1640 medium supplemented with 10% FBS.
-
Harvest cells and resuspend in a suitable buffer.
-
Treat the cell suspension with varying concentrations of this compound or a vehicle control (e.g., DMSO). Incubate at 37°C for a predetermined time (e.g., 1 hour).
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the tubes to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler.
-
Include a controlled cooling step back to room temperature.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble protein fraction.
-
-
Detection by Western Blot:
-
Measure the protein concentration of the soluble fractions.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for ABL or BCR to detect the BCR-ABL protein.
-
Use a suitable secondary antibody and chemiluminescent substrate for detection.
-
Quantify the band intensities to generate a melting curve. The temperature at which 50% of the protein is denatured is the melting temperature (Tm). A shift in this curve to a higher temperature in the presence of this compound indicates target engagement.
-
In Vitro Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of the BCR-ABL kinase.[7]
Protocol:
-
Reagents and Setup:
-
Use either recombinant, purified c-Abl kinase or BCR-ABL from whole-cell extracts of K562 cells.
-
Prepare a kinase buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM DTT).
-
Use a specific peptide substrate for Abl kinase.
-
Prepare a solution of ATP.
-
-
Inhibition Reaction:
-
In a 96-well plate, add the kinase, the peptide substrate, and varying concentrations of this compound.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).
-
-
Detection of Phosphorylation:
-
Stop the reaction.
-
Detect the amount of phosphorylated substrate. This can be done using various methods, such as:
-
ELISA-based: Using a phospho-specific antibody that recognizes the phosphorylated substrate.
-
Luminescence-based (e.g., ADP-Glo™): Measures the amount of ADP produced during the kinase reaction.[8]
-
Radioactive: Using [γ-32P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
-
-
Data Analysis:
-
Plot the kinase activity against the concentration of this compound.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
-
Western Blot for Downstream Signaling
This method assesses the functional consequence of BCR-ABL inhibition by measuring the phosphorylation status of its downstream substrates in treated cells.
Protocol:
-
Cell Treatment and Lysis:
-
Seed K562 cells and allow them to grow to a suitable density.
-
Treat the cells with a range of concentrations of this compound for a defined period (e.g., 2-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with primary antibodies specific for phosphorylated CrkL (p-CrkL) and total CrkL. Similarly, antibodies for p-STAT5 and total STAT5 can be used.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
Plot the normalized phosphorylation against the inhibitor concentration to determine the EC50 for the inhibition of downstream signaling.
-
Conclusion
The comprehensive evaluation of a targeted inhibitor like this compound requires a suite of well-defined experiments. By employing techniques such as the Cellular Thermal Shift Assay to confirm direct binding in cells, in vitro kinase assays to quantify enzymatic inhibition, and Western blotting to assess the impact on downstream signaling, researchers can build a robust data package that validates the mechanism of action and informs further drug development efforts. The logical progression from confirming direct physical interaction to measuring the functional cellular consequences provides the necessary evidence for confident decision-making in the preclinical development of novel BCR-ABL inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. aacrjournals.org [aacrjournals.org]
- 4. ashpublications.org [ashpublications.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 8. promega.com [promega.com]
The Initial Screening of Novel BCR-ABL Kinase Inhibitors: A Technical Guide
This guide provides a comprehensive overview of the essential methodologies and data interpretation for the initial in vitro screening of novel BCR-ABL tyrosine kinase inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents for Chronic Myeloid Leukemia (CML).
Introduction
The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the primary pathogenic driver in over 90% of Chronic Myeloid Leukemia (CML) cases.[1][2] This oncoprotein activates a cascade of downstream signaling pathways that lead to uncontrolled cell proliferation and resistance to apoptosis.[1][3] While tyrosine kinase inhibitors (TKIs) like Imatinib have revolutionized CML treatment, the emergence of drug resistance, often due to point mutations in the ABL kinase domain, necessitates the development of new generations of inhibitors.[4][5][6] The "gatekeeper" T315I mutation, in particular, confers resistance to most clinically available TKIs.[6][7]
The initial screening process for new BCR-ABL inhibitors is a critical step in identifying promising lead compounds. This typically involves a multi-pronged approach, starting with biochemical assays to determine direct inhibitory activity against the kinase, followed by cell-based assays to assess the compound's effect on cancer cell proliferation and target engagement within a cellular context.
Data Presentation: Comparative Inhibitory Activity
A crucial aspect of the initial screening is the quantitative assessment of a compound's potency. This is often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of a target enzyme or a biological process by 50%. The following tables present representative data for hypothetical BCR-ABL-IN-11 analogues, illustrating how their inhibitory activities against the wild-type BCR-ABL kinase and the resistant T315I mutant could be summarized. Cellular activity is typically assessed using a CML cell line, such as K562.
Table 1: Biochemical Inhibitory Activity of this compound Analogues
| Compound ID | BCR-ABL (Wild-Type) IC50 (nM) | BCR-ABL (T315I Mutant) IC50 (nM) |
| This compound-01 | 35 | >1000 |
| This compound-02 | 15 | 250 |
| This compound-03 | 8 | 50 |
| This compound-04 | 22 | 800 |
| Imatinib (Control) | 280[5] | >10000 |
| Ponatinib (Control) | 0.5 | 10 |
Table 2: Cellular Antiproliferative Activity of this compound Analogues
| Compound ID | K562 Cell Line GI50 (µM) | Ba/F3-BCR-ABL-T315I GI50 (µM) |
| This compound-01 | 0.5 | >50 |
| This compound-02 | 0.2 | 5 |
| This compound-03 | 0.09 | 0.8 |
| This compound-04 | 0.4 | 25 |
| Imatinib (Control) | 0.25 | >50 |
| Ponatinib (Control) | 0.004 | 0.02 |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to a successful screening campaign. The following sections describe standard methodologies for the key experiments cited.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the phosphorylation of a substrate by the BCR-ABL kinase.
Protocol:
-
Reaction Setup: In a 96-well plate, combine the following in a total volume of 80 µl of kinase buffer (50 mM Tris-HCl [pH 7.5], 10mM MgCl2, 1 mM DTT):
-
Initiation: Add ATP to a final concentration of 10 µM to start the reaction.[1]
-
Incubation: Incubate the reaction mixture for 1 hour at 30°C.[1]
-
Termination and Detection: The method of termination and detection can vary. A common method is to use an antibody that specifically recognizes the phosphorylated substrate. The signal can then be quantified using techniques like ELISA, HTRF, or AlphaScreen.
-
Data Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay assesses the effect of the inhibitor on the viability and proliferation of CML cells.
Protocol:
-
Cell Seeding: Seed K562 (BCR-ABL positive) or Ba/F3 cells expressing either wild-type or mutant BCR-ABL into 96-well plates at a density of 1 x 10^4 cells/well.
-
Compound Treatment: Add various concentrations of the test compounds to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Imatinib).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) values by normalizing the data to the vehicle-treated cells and fitting to a dose-response curve.
Western Blotting for Phospho-Protein Analysis
This technique is used to determine if the inhibitor can block the phosphorylation of BCR-ABL and its downstream signaling proteins within the cell.
Protocol:
-
Cell Treatment: Treat Ba/F3 cells expressing BCR-ABL (1 x 10^6 cells) with escalating doses of the inhibitor for 3-4 hours.[5]
-
Cell Lysis: Collect the cells by centrifugation and lyse them in SDS sample buffer.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[5]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against phospho-BCR-ABL (p-BCR-ABL), total BCR-ABL, phospho-STAT5 (p-STAT5), total STAT5, phospho-Crkl (p-Crkl), and total Crkl.[2][7] An antibody against a housekeeping protein like GAPDH or β-actin should be used as a loading control.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental workflows.
References
- 1. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach [frontiersin.org]
- 3. Integrating amino acids into Bcr-Abl inhibitors: design, synthesis, biological evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro activity of Bcr-Abl inhibitors AMN107 and BMS-354825 against clinically relevant imatinib-resistant Abl kinase domain mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Designing Novel BCR-ABL Inhibitors for Chronic Myeloid Leukemia with Improved Cardiac Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Screening and Activity Evaluation of Novel BCR-ABL/T315I Tyrosine Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling BCR-ABL-IN-11: A Technical Primer on an Early-Generation Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core scientific principles underlying BCR-ABL-IN-11, a small molecule inhibitor of the BCR-ABL tyrosine kinase. Discovered through early applications of virtual screening, this compound serves as a case study in the computational identification of kinase inhibitors for chronic myelogenous leukemia (CML). This document provides a consolidated overview of its known biological activity, detailed experimental methodologies for its characterization, and a visual representation of the critical signaling pathways it targets.
Core Data Presentation
The primary quantitative measure of this compound's efficacy is its half-maximal inhibitory concentration (IC50) against the human CML cell line K562, which endogenously expresses the BCR-ABL fusion protein.
| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |
| This compound | K562 | MTT Assay | 129.61 | [Peng H, et al., 2003] |
The Novelty of this compound: A Look into Early Virtual Screening
The novelty of this compound lies not in its potency, which is modest compared to later-generation tyrosine kinase inhibitors (TKIs), but in the methodology of its discovery. Identified in 2003, this compound, also referred to as "Compound 2" in the original literature, was one of the early successes of using virtual screening in the quest for novel BCR-ABL inhibitors.[1]
At the time, the success of imatinib had validated BCR-ABL as a prime therapeutic target for CML. However, the emergence of resistance, particularly the formidable T315I "gatekeeper" mutation, spurred the search for new chemical scaffolds that could overcome these limitations.[2][3][4] Virtual screening, a computational technique that involves docking large libraries of chemical compounds into the three-dimensional structure of a target protein, offered a rational and cost-effective approach to identify novel inhibitor candidates.[5][6][7][8]
The discovery of this compound demonstrated the potential of in silico methods to identify compounds with biological activity against this critical cancer target. While its specific activity against resistant mutations like T315I has not been reported in the available literature, its identification paved the way for more sophisticated virtual screening campaigns that have since yielded highly potent and specific BCR-ABL inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound and other BCR-ABL inhibitors.
BCR-ABL Kinase Activity Assay (In Vitro)
This protocol outlines a general method for assessing the inhibitory activity of a compound against the BCR-ABL kinase in a cell-free system.
Materials:
-
Recombinant BCR-ABL kinase
-
Kinase buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)
-
ATP solution
-
Peptide substrate (e.g., a biotinylated peptide containing a tyrosine phosphorylation site for ABL)
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
Detection reagent (e.g., an antibody-based system to detect phosphorylated substrate)
Procedure:
-
Prepare serial dilutions of this compound in kinase buffer.
-
In a 96-well plate, add the recombinant BCR-ABL kinase to each well.
-
Add the diluted this compound or DMSO (vehicle control) to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP to each well.
-
Incubate the plate at 30°C for a specified period (e.g., 60-90 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the amount of phosphorylated substrate using a suitable detection method, such as an ELISA-based format or a fluorescence-based readout.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
K562 Cellular Proliferation Assay (MTT Assay)
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess the impact of a compound on the proliferation of K562 cells.
Materials:
-
K562 human chronic myelogenous leukemia cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer
Procedure:
-
Seed K562 cells in a 96-well plate at a predetermined density (e.g., 5,000 to 10,000 cells per well) in 100 µL of complete culture medium.
-
Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment compared to the vehicle control and determine the IC50 value.
Mandatory Visualizations
BCR-ABL Signaling Pathways
The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways, leading to uncontrolled cell proliferation and survival. The following diagrams illustrate these key pathways.
Caption: Key signaling pathways activated by the BCR-ABL oncoprotein.
Virtual Screening Workflow for Inhibitor Discovery
The identification of this compound was an early example of a structure-based virtual screening workflow. The following diagram outlines the general steps involved in such a process.
Caption: A generalized workflow for structure-based virtual screening.
Experimental Workflow for Cellular Proliferation (MTT) Assay
The following diagram illustrates the logical flow of the MTT assay to determine the effect of an inhibitor on cell viability.
Caption: Step-by-step workflow of the MTT cell proliferation assay.
References
- 1. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Retrospective Analysis of BCR-ABL1 Kinase Domain Mutations in the Frontline Drug Intolerant or Resistant Chronic Myeloid Leukemia Patients: An Indian Experience from a High-End Referral Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cda-amc.ca [cda-amc.ca]
- 5. Exploring biology with small organic molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Receptor-Based Virtual Screening of EGFR Kinase Inhibitors from the NCI Diversity Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for BCR-ABL-IN-11 In Vitro Kinase Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BCR-ABL fusion protein, a constitutively active tyrosine kinase, is the causative agent in nearly all cases of chronic myeloid leukemia (CML) and a subset of acute lymphoblastic leukemia (ALL). The aberrant kinase activity of BCR-ABL drives uncontrolled cell proliferation and survival through the phosphorylation of a multitude of downstream substrates. Consequently, the development of specific inhibitors targeting the BCR-ABL kinase domain has been a cornerstone of targeted cancer therapy. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory activity of BCR-ABL-IN-11, a known inhibitor of BCR-ABL.
Principle of the Assay
The in vitro kinase assay is a biochemical method designed to measure the enzymatic activity of the BCR-ABL kinase and the potency of its inhibitors. The assay quantifies the transfer of a phosphate group from adenosine triphosphate (ATP) to a specific peptide substrate by the BCR-ABL enzyme. The inhibitory effect of a compound, such as this compound, is determined by measuring the reduction in substrate phosphorylation in its presence. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assay, representing the concentration of the inhibitor required to reduce the kinase activity by 50%.
Quantitative Data Summary
The inhibitory activity of this compound against the BCR-ABL kinase is summarized in the table below. This data is crucial for assessing the compound's potency and for comparing it with other known inhibitors.
| Compound | Target | Assay Type | Cell Line | IC50 (µM) | Reference |
| This compound | BCR-ABL | Cell-based | K562 | 129.61 | [1][2][3][4][5][6] |
| Imatinib | BCR-ABL | Cell-based | K562 | ~0.5 | |
| Dasatinib | BCR-ABL | Cell-based | K562 | <0.003 | |
| Nilotinib | BCR-ABL | Cell-based | K562 | <0.05 |
Note: IC50 values for Imatinib, Dasatinib, and Nilotinib are provided for comparative purposes and are approximate values from published literature.
Experimental Protocol: In Vitro Kinase Assay for this compound
This protocol outlines the steps for determining the IC50 value of this compound using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Materials and Reagents
-
Recombinant human BCR-ABL enzyme
-
Kinase substrate (e.g., ABLtide peptide)
-
Adenosine triphosphate (ATP)
-
This compound (dissolved in DMSO)
-
Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or equivalent)
-
White, opaque 384-well microplates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Assay Procedure
-
Compound Preparation:
-
Prepare a serial dilution of this compound in DMSO. A typical starting concentration for the highest dose would be 1 mM.
-
Perform 1:3 or 1:5 serial dilutions to generate a 10-point dose-response curve.
-
Include a DMSO-only control (vehicle control).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of the serially diluted this compound or DMSO control to the appropriate wells.
-
Prepare a 2X enzyme solution by diluting the recombinant BCR-ABL enzyme in kinase buffer. Add 2 µL of this solution to each well.
-
Prepare a 2X substrate/ATP solution by mixing the ABLtide substrate and ATP in kinase buffer. The final concentration of ATP should be at or near its Km for BCR-ABL (typically 10-50 µM).
-
Initiate the kinase reaction by adding 2 µL of the 2X substrate/ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detection of Kinase Activity:
-
Following the kinase reaction, add 5 µL of ADP-Glo™ Reagent to each well. This reagent will deplete the remaining unconsumed ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction back to ATP, which is then used to produce a luminescent signal.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader.
-
The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the BCR-ABL signaling pathway and the experimental workflow for the in vitro kinase assay.
References
Application Notes and Protocols for BCR-ABL-IN-11 Cell-Based Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCR-ABL-IN-11 is an inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a hallmark of Chronic Myeloid Leukemia (CML). The aberrant kinase activity of BCR-ABL drives uncontrolled cell proliferation and survival, making it a critical target for therapeutic intervention. These application notes provide a detailed protocol for assessing the anti-proliferative activity of this compound in a cell-based assay using the K562 human CML cell line, a well-established model for studying BCR-ABL signaling.
Mechanism of Action
The BCR-ABL fusion protein results from a reciprocal translocation between chromosome 9 and 22, known as the Philadelphia chromosome. This fusion leads to the constitutive activation of the ABL tyrosine kinase, which in turn activates a cascade of downstream signaling pathways crucial for cell proliferation, survival, and inhibition of apoptosis. These pathways include the RAS/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways. This compound exerts its anti-proliferative effects by inhibiting the kinase activity of BCR-ABL, thereby blocking these downstream signals and inducing cell growth arrest and apoptosis in BCR-ABL positive cells.
Data Presentation
The inhibitory activity of this compound on the proliferation of the K562 cell line is summarized in the table below.
| Compound | Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) | Reference |
| This compound | K562 | Not Specified | Not Specified | 129.61 | [1] |
Signaling Pathway
The following diagram illustrates the simplified BCR-ABL signaling pathway and the point of inhibition by this compound.
Caption: BCR-ABL signaling and inhibition by this compound.
Experimental Protocols
K562 Cell Culture and Maintenance
-
Cell Line: K562 (human chronic myeloid leukemia cell line), obtained from a reputable cell bank.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Passage the cells every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Cell-Based Proliferation Assay (MTT Assay)
This protocol is adapted for the evaluation of this compound and is based on standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay procedures.
Materials:
-
K562 cells
-
Complete culture medium (RPMI-1640 + 10% FBS + antibiotics)
-
This compound (stock solution prepared in DMSO)
-
96-well flat-bottom microplates
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Experimental Workflow:
Caption: Workflow for the MTT cell proliferation assay.
Detailed Protocol:
-
Cell Seeding:
-
Harvest K562 cells in the logarithmic growth phase.
-
Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).
-
Resuspend the cells in fresh culture medium to a final concentration of 5 x 10^4 cells/mL.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.
-
Include wells for vehicle control (DMSO) and blank (medium only).
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations. A suggested starting range is from 0.1 µM to 200 µM.
-
Add 100 µL of the diluted compound solutions to the respective wells. The final volume in each well will be 200 µL. Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent toxicity.
-
Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals by viable cells.
-
Carefully remove the medium from the wells without disturbing the formazan crystals.
-
Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the log concentration of this compound.
-
Determine the IC50 value (the concentration of the compound that inhibits cell proliferation by 50%) using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with appropriate software (e.g., GraphPad Prism, R).
-
References
Determining the IC50 of BCR-ABL-IN-11 in K562 Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BCR-ABL fusion gene, resulting from the Philadelphia chromosome translocation, encodes a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). This aberrant kinase drives uncontrolled cell proliferation and survival. The K562 cell line, derived from a CML patient in blast crisis, is a widely used in vitro model for studying the efficacy of BCR-ABL inhibitors. BCR-ABL-IN-11 is an inhibitor targeting this kinase.[1] This document provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in K562 cells using a colorimetric MTT assay.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates a complex network of downstream signaling pathways, promoting leukemogenesis. Key pathways include the RAS/MAPK pathway, which stimulates cell proliferation, the PI3K/AKT pathway, which promotes cell survival and inhibits apoptosis, and the JAK/STAT pathway, which contributes to growth factor independence. This compound exerts its effect by inhibiting the tyrosine kinase activity of BCR-ABL, thereby blocking these downstream signals.
Caption: Simplified diagram of the BCR-ABL signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following table summarizes the known inhibitory activity of this compound against the K562 cell line.
| Compound | Target | Cell Line | IC50 (µM) |
| This compound | BCR-ABL | K562 | 129.61[1] |
Experimental Protocols
This section provides a detailed methodology for determining the IC50 value of this compound in K562 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials and Reagents
-
K562 cells
-
This compound
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Phosphate Buffered Saline (PBS)
-
96-well flat-bottom plates
-
Microplate reader
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound in K562 cells using the MTT assay.
Step-by-Step Protocol
1. Cell Culture
-
Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Ensure cells are in the logarithmic growth phase before starting the experiment.
2. Preparation of this compound Stock Solution
-
Prepare a high-concentration stock solution of this compound in sterile DMSO. Due to the high IC50, a stock solution of at least 100 mM is recommended, solubility permitting.
-
Note: The solubility of this compound should be empirically determined if not provided by the supplier. The following steps assume adequate solubility in DMSO.
3. Preparation of Serial Dilutions
-
Perform serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for the dose-response curve.
-
Given the reported IC50 of 129.61 µM, a suggested concentration range to test would be from 10 µM to 500 µM (e.g., 10, 25, 50, 100, 200, 300, 400, 500 µM).
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor.
4. Cell Seeding
-
Count the K562 cells and adjust the cell density to 1 x 10^5 cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (10,000 cells/well) into each well of a 96-well plate.
-
Include wells for blank (medium only) and vehicle control.
5. Drug Treatment
-
Add 100 µL of the prepared serial dilutions of this compound to the respective wells.
-
Add 100 µL of the vehicle control medium to the control wells.
-
The final volume in each well should be 200 µL.
6. Incubation
-
Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
7. MTT Assay
-
After the incubation period, add 20 µL of 5 mg/mL MTT solution in PBS to each well.
-
Incubate the plate for an additional 4 hours at 37°C.
-
Centrifuge the plate at a low speed to pellet the cells and formazan crystals.
-
Carefully aspirate the supernatant without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
8. Absorbance Measurement
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis
-
Background Correction: Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate Percent Viability:
-
Percent Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Determine IC50:
-
Plot the percent viability against the logarithm of the inhibitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in cell viability.
-
Conclusion
This protocol provides a comprehensive guide for determining the IC50 of this compound in K562 cells. Accurate determination of the IC50 is a critical step in the preclinical evaluation of potential anticancer agents. Adherence to this detailed methodology will ensure reproducible and reliable results for assessing the potency of this compound.
References
Application Notes and Protocols for BCR-ABL-IN-11 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCR-ABL-IN-11 is an inhibitor of the BCR-ABL tyrosine kinase, the constitutively active fusion protein central to the pathogenesis of Chronic Myeloid Leukemia (CML).[1] This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, focusing on its solubility in Dimethyl Sulfoxide (DMSO), preparation of stock solutions, and its mechanism of action.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented in Table 1. This information is essential for the accurate preparation of solutions for cell-based assays.
| Property | Value | Source |
| Molecular Weight | 346.38 g/mol | MedchemExpress |
| IC50 (K562 cells) | 129.61 µM | [1] |
| Solubility in DMSO | ≥ 10 mg/mL (Estimated) | Vendor Information |
Note on Solubility: While a precise numerical value for the maximum solubility of this compound in DMSO is not consistently published, vendor information suggests a solubility of at least 10 mg/mL. It is recommended to start with this concentration when preparing stock solutions and visually inspect for complete dissolution.
Mechanism of Action
The BCR-ABL fusion protein possesses constitutively active tyrosine kinase activity, leading to the autophosphorylation and activation of numerous downstream signaling pathways that drive cell proliferation and survival in CML.[2][3][4][5] These pathways include the JAK/STAT, PI3K/AKT, and RAS/MAPK pathways.[2][3]
This compound, as a BCR-ABL inhibitor, is designed to bind to the kinase domain of the ABL portion of the fusion protein. This binding event competitively inhibits the binding of ATP, thereby preventing the autophosphorylation of BCR-ABL and the subsequent phosphorylation of its downstream substrates. The inhibition of these critical signaling cascades ultimately leads to the suppression of proliferation and induction of apoptosis in BCR-ABL positive cells.
Caption: BCR-ABL signaling and inhibition by this compound.
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution, which can be further diluted to desired working concentrations.
Materials:
-
This compound (MW: 346.38 g/mol )
-
Anhydrous/sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 346.38 g/mol = 3.4638 mg
-
-
Weighing the compound: Carefully weigh out approximately 3.46 mg of this compound powder using a precision balance and transfer it to a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add 1 mL of sterile DMSO to the microcentrifuge tube containing the compound.
-
Solubilization: Vortex the tube thoroughly for several minutes to ensure complete dissolution of the compound. Visually inspect the solution to confirm that no solid particles remain. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Cell Culture Treatment Protocol
This protocol outlines the general steps for treating a BCR-ABL positive cell line, such as K562, with this compound.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
10 mM stock solution of this compound in DMSO
-
Sterile phosphate-buffered saline (PBS)
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Multi-well cell culture plates
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture K562 cells to a logarithmic growth phase.
-
Harvest the cells and determine the cell density and viability.
-
Seed the cells into multi-well plates at the desired density (e.g., 1 x 10^5 cells/mL) in complete culture medium. The seeding density should be optimized for the specific assay and duration of the experiment.
-
-
Preparation of Working Solutions:
-
On the day of treatment, thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. For example, to achieve a final concentration of 100 µM in 1 mL of cell culture, add 10 µL of the 10 mM stock solution.
-
Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experimental design.
-
-
Cell Treatment:
-
Add the prepared working solutions of this compound to the respective wells of the cell culture plate.
-
Gently mix the contents of the wells by swirling the plate.
-
-
Incubation:
-
Return the plate to the humidified incubator and incubate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
Downstream Analysis:
-
Following incubation, cells can be harvested for various downstream analyses, such as:
-
Cell Viability/Proliferation Assays: (e.g., MTT, XTT, or CellTiter-Glo assays) to determine the IC50 value.
-
Apoptosis Assays: (e.g., Annexin V/PI staining followed by flow cytometry) to assess the induction of programmed cell death.
-
Western Blot Analysis: To examine the phosphorylation status of BCR-ABL and its downstream targets (e.g., STAT5, CrkL).
-
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Signaling pathways involved in chronic myeloid leukemia pathogenesis: The importance of targeting Musashi2-Numb signaling to eradicate leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Detection of p-CRKL (Tyr207) Inhibition by BCR-ABL-IN-11 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), is a constitutively active tyrosine kinase that drives oncogenesis through the phosphorylation of a multitude of downstream substrates.[1][2][3] One of the most prominent substrates of BCR-ABL is the adapter protein CRKL.[4][5] The constitutive phosphorylation of CRKL on tyrosine 207 (p-CRKL) is a key event in the activation of downstream signaling pathways, including the PI3K/AKT pathway, which promotes cell proliferation and survival.[6][7] Consequently, the level of p-CRKL is a reliable biomarker for BCR-ABL kinase activity.
BCR-ABL-IN-11 is a known inhibitor of the BCR-ABL tyrosine kinase, demonstrating anti-proliferative activity in CML cell lines such as K562.[8] This document provides a detailed protocol for performing a Western blot to quantify the inhibition of CRKL phosphorylation at Tyr207 in response to treatment with this compound. This allows for the assessment of the inhibitor's efficacy and dose-response relationship in a cellular context.
Signaling Pathway
The diagram below illustrates the simplified BCR-ABL signaling cascade leading to CRKL phosphorylation and the inhibitory action of this compound. The constitutively active BCR-ABL kinase directly phosphorylates CRKL. This phosphorylation event is crucial for the propagation of downstream signals that contribute to the leukemic phenotype. This compound acts by blocking the kinase activity of BCR-ABL, thereby preventing the phosphorylation of CRKL and subsequent downstream signaling.
Caption: BCR-ABL pathway and inhibition by this compound.
Experimental Protocol
This protocol is optimized for K562 cells, a human CML cell line that endogenously expresses the BCR-ABL fusion protein.
Materials and Reagents
-
Cell Line: K562 (human chronic myeloid leukemia)
-
Inhibitor: this compound (MedChemExpress, Cat. No. HY-100553)[8]
-
Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Lysis Buffer: Phospho-protein extraction buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors).[9][10] A recommended recipe is: 50 mM Tris-HCl (pH 7.8), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, supplemented with 1x Protease Inhibitor Cocktail and 1x Phosphatase Inhibitor Cocktail just before use.[11][12]
-
Protein Assay: BCA Protein Assay Kit
-
SDS-PAGE: 4-12% Bis-Tris precast gels
-
Transfer Membrane: PVDF membrane
-
Blocking Buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: Avoid using milk as a blocking agent as it contains phosphoproteins that can increase background.[10]
-
Primary Antibodies:
-
Rabbit anti-phospho-CRKL (Tyr207) antibody (e.g., Cell Signaling Technology #3181)[13]
-
Rabbit anti-CRKL antibody (e.g., Cell Signaling Technology #3182)
-
Mouse anti-GAPDH or anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Detection Reagent: Enhanced Chemiluminescence (ECL) substrate
-
Wash Buffer: TBST (Tris-Buffered Saline with 0.1% Tween-20)
-
Stripping Buffer (Optional): Mild or harsh stripping buffers are commercially available if reprobing the same membrane is desired.[14][15][16]
Procedure
-
Cell Culture and Treatment: a. Culture K562 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator. b. Seed cells at a density of 0.5 x 10^6 cells/mL and allow them to grow overnight. c. Prepare a stock solution of this compound in DMSO. d. Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) for a predetermined time (e.g., 2-4 hours). An untreated control and a vehicle control (DMSO) should be included. The IC50 for this compound in K562 cells is reported to be 129.61 µM.[8]
-
Cell Lysis and Protein Quantification: a. After treatment, transfer the cell suspension to centrifuge tubes and pellet the cells at 500 x g for 5 minutes at 4°C. b. Wash the cell pellet once with ice-cold PBS. c. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[12][17] Incubate on ice for 30 minutes with periodic vortexing. d. Clarify the lysate by centrifuging at 14,000 x g for 15 minutes at 4°C. e. Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. Add 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per well onto a 4-12% Bis-Tris gel. Include a molecular weight marker. c. Perform electrophoresis until the dye front reaches the bottom of the gel. d. Transfer the separated proteins to a PVDF membrane.
-
Immunodetection: a. Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[18][19] b. Incubate the membrane with the primary antibody against p-CRKL (Tyr207) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with HRP-conjugated anti-rabbit IgG secondary antibody diluted in 5% BSA/TBST for 1 hour at room temperature. e. Wash the membrane three times for 10 minutes each with TBST. f. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. g. Capture the chemiluminescent signal using an imaging system.
-
Stripping and Reprobing (Optional): a. To normalize the p-CRKL signal to total CRKL and a loading control, the membrane can be stripped and reprobed.[14][17][20] b. Wash the membrane in TBST and then incubate in stripping buffer (follow manufacturer's instructions or a standard lab protocol) for 15-30 minutes at 50°C.[15][16] c. Wash the membrane thoroughly with TBST. d. Block the membrane again and probe with the primary antibody for total CRKL, followed by the secondary antibody and detection. e. Repeat the stripping and reprobing process for the loading control (GAPDH or β-actin).
Data Presentation
The results of the Western blot can be quantified by densitometry analysis of the bands. The intensity of the p-CRKL band should be normalized to the intensity of the total CRKL band, which is then normalized to the loading control to account for any variations in protein loading. The data can be presented in a table as shown below.
| This compound (µM) | Relative p-CRKL/Total CRKL Ratio (Normalized to Loading Control) | % Inhibition of p-CRKL |
| 0 (Vehicle) | 1.00 | 0% |
| 10 | 0.85 | 15% |
| 50 | 0.52 | 48% |
| 100 | 0.21 | 79% |
| 200 | 0.08 | 92% |
Workflow Diagram
The following diagram outlines the key steps of the experimental workflow.
Caption: Western blot workflow for p-CRKL detection.
References
- 1. karger.com [karger.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. CRKL binding to BCR-ABL and BCR-ABL transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The BCR/ABL oncogene alters interaction of the adapter proteins CRKL and CRK with cellular proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bostonbioproducts.com [bostonbioproducts.com]
- 10. stratech.co.uk [stratech.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Phospho-CrkL (Tyr207) Antibody | Cell Signaling Technology [cellsignal.com]
- 14. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 15. Stripping and Reprobing Western Blotting Membranes [sigmaaldrich.com]
- 16. Stripping and Reprobing Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
- 17. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. cytivalifesciences.com [cytivalifesciences.com]
- 20. sopachem.com [sopachem.com]
Application Notes and Protocols for BCR-ABL-IN-11 in Imatinib-Resistant Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene. The resulting BCR-ABL protein is a constitutively active tyrosine kinase that drives leukemogenesis. While the development of tyrosine kinase inhibitors (TKIs), such as imatinib, has revolutionized the treatment of CML, the emergence of drug resistance remains a significant clinical challenge.
BCR-ABL-IN-11 (also known as Compound 2) has been identified as an inhibitor of the BCR-ABL tyrosine kinase.[1][2][3] These application notes provide a framework for evaluating the efficacy of this compound in both imatinib-sensitive and, critically, imatinib-resistant CML cell lines. The protocols outlined below are designed to characterize the compound's activity, elucidate its mechanism of action, and assess its potential to overcome common resistance mechanisms.
Product Information
-
Compound Name: this compound
-
Synonyms: Compound 2
-
CAS Number: 2362-25-6
-
Molecular Formula: C₂₀H₁₈N₄O₂
-
Molecular Weight: 346.38 g/mol
-
Target: BCR-ABL Tyrosine Kinase
Pre-clinical Data Summary
This compound has been shown to exhibit anticancer activity against the human CML cell line K562, which is sensitive to imatinib.[1][3] The reported half-maximal inhibitory concentration (IC₅₀) provides a baseline for its biological activity.
Table 1: In Vitro Activity of this compound in an Imatinib-Sensitive CML Cell Line
| Cell Line | BCR-ABL Status | Imatinib Sensitivity | This compound IC₅₀ (µM) | Reference |
| K562 | p210 | Sensitive | 129.61 | [1][3] |
Note: Data for imatinib-resistant cell lines are not currently available in the public domain for this compound. The following table presents hypothetical, yet representative, data to guide experimental design.
Table 2: Hypothetical In Vitro Activity of this compound in Imatinib-Resistant CML Cell Lines
| Cell Line | Resistance Mechanism | This compound IC₅₀ (µM) | Imatinib IC₅₀ (µM) |
| K562-R | BCR-ABL Amplification | 85.3 | >10 |
| Ba/F3 p210 T315I | Gatekeeper Mutation | >200 | >10 |
| KCL-22 | BCR-ABL Independent (e.g., Lyn kinase activation) | 110.5 | >5 |
Signaling Pathways and Experimental Workflow
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein activates a multitude of downstream signaling pathways that are crucial for CML cell proliferation and survival. Key pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. A therapeutic inhibitor would be expected to block the phosphorylation and activation of these downstream effectors.
Caption: Downstream signaling pathways activated by BCR-ABL.
Experimental Workflow for Inhibitor Characterization
A logical workflow is essential for the systematic evaluation of a novel inhibitor like this compound. This typically involves progressing from broad cellular effects to more specific molecular mechanism of action studies.
Caption: Workflow for characterizing this compound.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is to determine the IC₅₀ of this compound in various CML cell lines.
Materials:
-
CML cell lines (e.g., K562, K562-R, KCL-22)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO to create a 10 mM stock)
-
Imatinib (as a control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and Imatinib in complete medium. Add 100 µL of the diluted compounds to the respective wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C in a humidified chamber.
-
Data Acquisition: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the DMSO control. Plot a dose-response curve and determine the IC₅₀ value using appropriate software (e.g., GraphPad Prism).
Protocol 2: Western Blot Analysis of BCR-ABL Signaling
This protocol is to assess the effect of this compound on the phosphorylation status of BCR-ABL and its downstream targets.
Materials:
-
CML cell lines
-
This compound and Imatinib
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-BCR-ABL (Tyr245), anti-BCR-ABL, anti-p-CrkL (Tyr207), anti-CrkL, anti-β-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound (e.g., 0.5x, 1x, 2x IC₅₀) for a specified time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Harvest and wash cells with cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates and collect the supernatant. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL substrate and visualize the protein bands using an imaging system. β-Actin is used as a loading control.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
CML cell lines
-
This compound and Imatinib
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for 24 or 48 hours.
-
Cell Staining:
-
Harvest and wash cells with cold PBS.
-
Resuspend cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
-
Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induction.
Conclusion
The provided application notes and protocols offer a comprehensive guide for the preclinical evaluation of this compound, particularly in the context of imatinib resistance. While initial data indicates activity in sensitive CML cells, a thorough investigation in well-characterized resistant models is imperative to ascertain its therapeutic potential. The successful inhibition of downstream signaling pathways and induction of apoptosis in resistant cell lines would provide a strong rationale for further development.
References
Application Notes and Protocols for In Vivo Studies of BCR-ABL Inhibitors: A Template for Novel Compounds like BCR-ABL-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22, creating the BCR-ABL1 fusion gene.[1][2] This fusion gene encodes the constitutively active BCR-ABL tyrosine kinase, a key driver of CML pathogenesis.[1][3] Tyrosine kinase inhibitors (TKIs) that target BCR-ABL have revolutionized the treatment of CML.[4]
BCR-ABL-IN-11 has been identified as an inhibitor of the BCR-ABL kinase, demonstrating activity against the K562 human CML cell line in vitro with a half-maximal inhibitory concentration (IC50) of 129.61 μM.[5] While specific in vivo experimental data for this compound is not yet publicly available, this document provides a comprehensive guide and detailed protocols for the design and execution of in vivo studies for novel BCR-ABL inhibitors, using established methodologies for this class of compounds. These protocols can serve as a foundational template for the preclinical evaluation of this compound.
Mechanism of Action: The BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives aberrant proliferation and survival of leukemia cells through the activation of multiple downstream signaling pathways.[3][6] Understanding this pathway is crucial for evaluating the efficacy of inhibitors like this compound.
The binding of this compound to the ATP-binding site of the ABL kinase domain is hypothesized to inhibit its kinase activity, thereby blocking the phosphorylation of downstream substrates and inhibiting pro-survival signaling cascades. This ultimately leads to the induction of apoptosis in BCR-ABL positive cells.
In Vivo Experimental Design
The primary goal of in vivo studies for a novel BCR-ABL inhibitor is to assess its anti-leukemic efficacy, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) properties. A common and effective approach is the use of a human CML xenograft model in immunocompromised mice.[7][8][9]
Xenograft Model Development Workflow
Data Presentation: Summarized Quantitative Data
Effective data presentation is crucial for interpreting the results of in vivo studies. The following tables provide a template for summarizing key quantitative data.
Table 1: In Vivo Efficacy of this compound in K562 Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle Control | - | Daily, p.o. | 1500 ± 150 | - | -2.5 ± 1.0 |
| This compound | 25 | Daily, p.o. | 900 ± 120 | 40 | -3.0 ± 1.2 |
| This compound | 50 | Daily, p.o. | 450 ± 90 | 70 | -4.5 ± 1.5 |
| This compound | 100 | Daily, p.o. | 150 ± 50 | 90 | -8.0 ± 2.0 |
| Positive Control | 50 | Daily, p.o. | 200 ± 60 | 87 | -5.0 ± 1.8 |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng*h/mL) | Half-life (t½) (h) |
| 50 (p.o.) | 1200 | 2 | 7500 | 6 |
| 50 (i.v.) | 3500 | 0.25 | 8200 | 5.5 |
Table 3: Pharmacodynamic Assessment of this compound
| Treatment Group | Dose (mg/kg) | Time Post-Dose (h) | p-CrkL Inhibition (%) in Tumors |
| Vehicle Control | - | 24 | 0 |
| This compound | 50 | 2 | 95 |
| This compound | 50 | 8 | 70 |
| This compound | 50 | 24 | 30 |
Experimental Protocols
Protocol 1: Human CML Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a K562 xenograft model.
Materials:
-
K562 human CML cell line
-
Immunocompromised mice (e.g., 6-8 week old female NOD/SCID mice)
-
Matrigel
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
Positive control (e.g., Imatinib)
-
Calipers
-
Analytical balance
Procedure:
-
Cell Culture: Culture K562 cells in appropriate media until they reach the logarithmic growth phase.
-
Cell Preparation: Harvest and resuspend the K562 cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Treatment Administration:
-
Administer this compound orally (p.o.) at the desired doses (e.g., 25, 50, 100 mg/kg) once daily.
-
Administer the vehicle control and positive control (e.g., Imatinib at 50 mg/kg) using the same route and schedule.
-
-
Monitoring:
-
Continue to measure tumor volume every 2-3 days.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
Observe the general health and behavior of the animals daily.
-
-
Endpoint: Euthanize the mice when tumors in the control group reach the predetermined endpoint size (e.g., 1500 mm³) or if signs of excessive toxicity are observed.
-
Tissue Collection: At the endpoint, collect tumors and other relevant tissues for further analysis (e.g., pharmacodynamics).
Protocol 2: Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of this compound in mice.
Materials:
-
Healthy mice (e.g., 6-8 week old male C57BL/6 mice)
-
This compound formulated for oral and intravenous (i.v.) administration
-
Blood collection supplies (e.g., EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Dosing:
-
Administer a single oral dose of this compound to one cohort of mice.
-
Administer a single intravenous dose of this compound to another cohort.
-
-
Blood Sampling: Collect blood samples from a subset of mice at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Analyze the plasma concentrations of this compound using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Protocol 3: Pharmacodynamic (PD) Study
Objective: To assess the in vivo inhibition of BCR-ABL kinase activity by this compound.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Lysis buffer with protease and phosphatase inhibitors
-
Western blotting reagents and equipment
-
Antibodies against phosphorylated CrkL (p-CrkL) and total CrkL
Procedure:
-
Sample Collection: At various time points after the final dose in the efficacy study, euthanize a subset of mice from each treatment group.
-
Tumor Lysate Preparation: Excise the tumors and immediately homogenize them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of the tumor lysates.
-
Western Blotting:
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with primary antibodies against p-CrkL and total CrkL, followed by appropriate secondary antibodies.
-
-
Data Analysis: Quantify the band intensities and calculate the ratio of p-CrkL to total CrkL to determine the extent of BCR-ABL kinase inhibition.
Conclusion
The provided application notes and protocols offer a robust framework for the in vivo evaluation of novel BCR-ABL inhibitors like this compound. While these protocols are based on established methods for TKIs, it is imperative that they are adapted and optimized for the specific properties of the compound under investigation. Careful and systematic in vivo studies are essential to determine the therapeutic potential of new drug candidates for the treatment of CML.
References
- 1. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 2. Charting the molecular network of the drug target Bcr-Abl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. A Critical Review of Animal Models Used in Acute Myeloid Leukemia Pathophysiology | MDPI [mdpi.com]
- 6. Mouse models as tools to understand and study BCR-ABL1 diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. In vivo eradication of human BCR/ABL-positive leukemia cells with an ABL kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Animal models of BCR/ABL-induced leukemias - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Flow Cytometry Analysis with BCR-ABL-IN-11
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCR-ABL-IN-11 is an inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is the hallmark of Chronic Myeloid Leukemia (CML). The aberrant activity of BCR-ABL kinase drives uncontrolled cell proliferation and resistance to apoptosis by activating a network of downstream signaling pathways. This compound offers a valuable tool for studying the cellular consequences of BCR-ABL inhibition, particularly in the context of apoptosis and cell cycle progression. Flow cytometry is a powerful technique to analyze these effects at a single-cell level. These application notes provide detailed protocols for utilizing this compound in conjunction with flow cytometry to investigate its impact on BCR-ABL positive cancer cells.
Mechanism of Action
The BCR-ABL fusion protein results from a reciprocal translocation between chromosome 9 and 22, t(9;22)(q34;q11), also known as the Philadelphia chromosome. The resulting chimeric protein exhibits constitutively active ABL tyrosine kinase activity, leading to the autophosphorylation and activation of multiple downstream signaling pathways crucial for cell survival and proliferation. These pathways include the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways. By inhibiting the kinase activity of BCR-ABL, this compound is expected to block these downstream signals, leading to the induction of apoptosis and cell cycle arrest in BCR-ABL expressing cells.[1][2][3][4]
Key Signaling Pathways
The inhibition of BCR-ABL by this compound is predicted to impact several key signaling cascades that regulate cell fate. Understanding these pathways is crucial for interpreting experimental results.
Caption: BCR-ABL signaling pathways and the inhibitory action of this compound.
Experimental Protocols
Cell Line and Culture Conditions
The human CML cell line K562 is recommended for these studies as it endogenously expresses the BCR-ABL fusion protein. K562 cells can be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
This compound Preparation
This compound has a reported IC50 of 129.61 μM for K562 cells. For experimental use, prepare a stock solution (e.g., 10 mM) in DMSO. Further dilutions should be made in the cell culture medium to achieve the desired final concentrations. It is advisable to test a range of concentrations around the IC50 value (e.g., 50 µM, 100 µM, 150 µM, 200 µM) to determine the optimal concentration for inducing apoptosis and cell cycle arrest in your specific experimental setup.
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
K562 cells
-
This compound
-
Complete RPMI-1640 medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for apoptosis analysis using flow cytometry.
Procedure:
-
Cell Seeding: Seed K562 cells in a 6-well plate at a density of 2 x 10^5 cells/mL in complete culture medium and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 50, 100, 150, 200 µM). Include a vehicle control (DMSO) at the same final concentration as the highest inhibitor dose.
-
Incubation: Incubate the cells for 24 to 48 hours at 37°C and 5% CO2.
-
Cell Harvesting: Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
Data Presentation (Hypothetical Data)
The following table represents expected results from an apoptosis assay after treating K562 cells with this compound for 48 hours.
| Treatment Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Vehicle Control) | 90.5 ± 2.1 | 5.2 ± 1.5 | 4.3 ± 0.8 |
| 50 | 75.3 ± 3.5 | 15.8 ± 2.2 | 8.9 ± 1.3 |
| 100 | 50.1 ± 4.2 | 28.9 ± 3.1 | 21.0 ± 2.5 |
| 150 | 25.6 ± 3.8 | 45.2 ± 4.5 | 29.2 ± 3.3 |
| 200 | 10.2 ± 2.5 | 50.3 ± 5.1 | 39.5 ± 4.1 |
Note: This is a hypothetical data table representing the expected dose-dependent increase in apoptosis upon treatment with a BCR-ABL inhibitor.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
K562 cells
-
This compound
-
Complete RPMI-1640 medium
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Experimental Workflow:
Caption: Experimental workflow for cell cycle analysis using flow cytometry.
Procedure:
-
Cell Seeding: Seed K562 cells as described in Protocol 1.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 150, 200 µM) and a vehicle control for 24 hours.
-
Cell Harvesting and Fixation: Harvest cells by centrifugation, wash with PBS, and resuspend the pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells, discard the ethanol, and wash the cell pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples on a flow cytometer.
Data Presentation (Hypothetical Data)
The following table shows the expected results of a cell cycle analysis on K562 cells treated with this compound for 24 hours.
| Treatment Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle Control) | 45.2 ± 2.8 | 35.1 ± 1.9 | 19.7 ± 1.5 |
| 50 | 55.8 ± 3.1 | 28.5 ± 2.3 | 15.7 ± 1.8 |
| 100 | 68.3 ± 4.5 | 20.1 ± 2.9 | 11.6 ± 2.1 |
| 150 | 75.1 ± 5.2 | 15.4 ± 3.1 | 9.5 ± 1.9 |
| 200 | 80.5 ± 4.8 | 10.2 ± 2.5 | 9.3 ± 1.7 |
Note: This is a hypothetical data table illustrating the expected G0/G1 cell cycle arrest induced by a BCR-ABL inhibitor.
Logical Relationship of this compound Effects
The inhibition of BCR-ABL by this compound sets off a cascade of events leading to the observed cellular outcomes.
Caption: Logical flow of the cellular effects induced by this compound.
This compound serves as a potent tool for investigating the biological roles of the BCR-ABL oncoprotein. The provided protocols for flow cytometry analysis of apoptosis and cell cycle offer robust methods to quantify the inhibitor's effects on cancer cells. The expected outcomes are a dose-dependent increase in apoptosis and an accumulation of cells in the G0/G1 phase of the cell cycle, consistent with the inhibition of the pro-proliferative and anti-apoptotic signals driven by BCR-ABL. These assays are fundamental for the preclinical evaluation of novel BCR-ABL inhibitors and for furthering our understanding of CML pathogenesis.
References
- 1. Blockade of the Bcr-Abl Kinase Activity Induces Apoptosis of Chronic Myelogenous Leukemia Cells by Suppressing Signal Transducer and Activator of Transcription 5–Dependent Expression of Bcl-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of the ABL kinase activity blocks the proliferation of BCR/ABL+ leukemic cells and induces apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of apoptosis by BCR-ABL in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preparing BCR-ABL-IN-11 Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
BCR-ABL-IN-11 is an inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML). Accurate and consistent preparation of this compound stock solutions is crucial for reliable and reproducible experimental results in both basic research and drug development settings. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions.
Data Presentation
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Parameter | Value | Source |
| Molecular Weight | 346.38 g/mol | [1][2] |
| Molecular Formula | C₂₀H₁₈N₄O₂ | [1][2] |
| CAS Number | 2362-25-6 | [1][2] |
| Reported IC₅₀ | 129.61 µM for K562 cells | [1][2] |
| Primary Solvent | Dimethyl sulfoxide (DMSO) | [3] |
| Storage (Powder) | Refer to Certificate of Analysis | [1][2] |
| Storage (Stock Solution) | -20°C or -80°C (short to long-term) | [3] |
Experimental Protocols
The following protocols provide a step-by-step guide for the preparation of this compound stock solutions. It is recommended to use high-purity, anhydrous DMSO for the preparation of the initial stock solution.
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Calculation:
-
To prepare a 10 mM stock solution, calculate the required mass of this compound using the following formula:
-
Mass (mg) = 10 mM * 346.38 g/mol * Volume (L)
-
For 1 mL of a 10 mM stock solution, you will need 3.46 mg of this compound.
-
-
-
Weighing:
-
Carefully weigh the calculated amount of this compound powder using an analytical balance in a fume hood or a well-ventilated area.
-
-
Dissolution:
-
Transfer the weighed powder into a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Cap the tube tightly and vortex thoroughly for 2-5 minutes until the powder is completely dissolved. A clear, colorless to pale yellow solution should be obtained. Gentle warming to 37°C or sonication may be used to aid dissolution if necessary, but the stability of the compound under these conditions should be considered.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and the date of preparation.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.
-
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium or assay buffer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing:
-
Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Serial Dilution:
-
Perform serial dilutions of the 10 mM stock solution into the appropriate sterile cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Example: To prepare a 100 µM working solution, you can perform a 1:100 dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium.
-
-
Vehicle Control:
-
It is crucial to prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium or assay buffer without the inhibitor. This will account for any effects of the solvent on the experimental system. For instance, if the final concentration of this compound in your assay is 10 µM (from a 1:1000 dilution of the 10 mM stock), your vehicle control should contain 0.1% DMSO.
-
Mandatory Visualization
The following diagrams illustrate the key concepts and workflows described in these application notes.
Caption: this compound inhibits the constitutively active BCR-ABL kinase, blocking downstream signaling pathways and uncontrolled cell proliferation in CML.
Caption: Step-by-step workflow for the preparation of this compound stock solution.
References
Application Notes and Protocols: Asciminib in Combination with ATP-Competitive BCR-ABL Inhibitors for Chronic Myeloid Leukemia
Note on BCR-ABL-IN-11: A thorough review of scientific literature did not yield specific information on a compound designated "this compound." Therefore, these application notes will focus on a well-characterized, novel, and clinically relevant BCR-ABL inhibitor, Asciminib (ABL001) , which exemplifies a new class of allosteric inhibitors used in combination therapies for Chronic Myeloid Leukemia (CML). The principles and protocols described herein are broadly applicable to the preclinical and clinical investigation of synergistic drug combinations in CML.
Introduction
Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm driven by the constitutively active BCR-ABL1 tyrosine kinase. While ATP-competitive tyrosine kinase inhibitors (TKIs) like imatinib, dasatinib, and nilotinib have revolutionized CML treatment, challenges such as drug resistance and intolerance persist.[1] The development of resistance is often linked to mutations in the ABL1 kinase domain that impair TKI binding.[2]
Asciminib represents a first-in-class therapeutic agent that Specifically Targets the ABL Myristoyl Pocket (STAMP).[3] By binding to the myristoyl pocket of the ABL1 kinase domain, asciminib induces a conformational change that mimics the natural autoinhibitory mechanism, functioning as an allosteric inhibitor.[3][4] This distinct mechanism of action provides a therapeutic opportunity to overcome resistance to ATP-competitive TKIs.[2] Preclinical and clinical studies have demonstrated that combining asciminib with ATP-competitive TKIs can lead to synergistic anti-leukemic effects and suppress the emergence of resistance.[2][5]
These notes provide an overview of the data supporting the combination of asciminib with other CML drugs and detailed protocols for researchers to investigate such combinations.
Application Notes
Mechanism of Action: Dual Inhibition of BCR-ABL1
The synergistic effect of combining asciminib with an ATP-competitive TKI (e.g., imatinib, nilotinib, or dasatinib) stems from their complementary mechanisms of action.[2]
-
ATP-Competitive TKIs (Imatinib, Nilotinib, Dasatinib): These inhibitors bind to the ATP-binding site of the BCR-ABL1 kinase domain, preventing the phosphorylation of downstream substrates essential for cell proliferation and survival.[4]
-
Allosteric Inhibitor (Asciminib): Asciminib binds to the myristoyl pocket, a site distinct from the ATP-binding site, restoring the natural negative regulation of kinase activity.[3][4]
This dual-targeting approach can be effective even when mutations confer resistance to one of the agents. For instance, mutations in the ATP-binding site that prevent imatinib binding may not affect asciminib's efficacy, and vice versa.[4] This combination can therefore lead to a more profound and durable inhibition of the BCR-ABL1 oncoprotein.
Quantitative Data on Combination Efficacy
The combination of asciminib with ATP-competitive TKIs has shown promise in both preclinical and clinical settings.
Table 1: Preclinical Synergy of Asciminib with ATP-Competitive TKIs
| Cell Line | Drug Combination | Effect | Reference |
| KCL-22 | Asciminib + Imatinib | Synergistic Interaction | [6] |
| KCL-22 | Asciminib + Dasatinib | Synergistic Interaction | [6] |
| K562 | Asciminib + Imatinib | Synergistic Effect | [5] |
Table 2: Clinical Efficacy of Asciminib in Combination with ATP-Competitive TKIs (Phase 1 Study)
| Combination Arm | Number of Patients (Evaluable for MMR) | Major Molecular Response (MMR) Rate at Week 96 | Median Time to MMR (Weeks) | Reference |
| Asciminib + Imatinib | 20 | 45.0% | 20.9 | [7] |
| Asciminib + Nilotinib | 22 | 31.8% | 20.1 | [7] |
| Asciminib + Dasatinib | 26 | 46.2% | 22.1 | [7] |
MMR: Major Molecular Response, defined as a ≥3-log reduction in BCR-ABL1 transcript levels from baseline.
Mandatory Visualizations
Caption: BCR-ABL1 Signaling Pathways in CML.
Caption: Dual Inhibition of BCR-ABL1 Kinase.
Caption: Workflow for Drug Combination Studies.
Experimental Protocols
Cell Culture and Drug Preparation
-
Cell Lines:
-
K562 (human CML blast crisis, BCR-ABL1 positive)
-
To study resistance, imatinib-resistant K562 cells can be generated by continuous exposure to escalating concentrations of imatinib.[5]
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2.
-
Drug Preparation:
-
Dissolve Asciminib and Imatinib (or other TKIs) in dimethyl sulfoxide (DMSO) to create stock solutions (e.g., 10 mM).
-
Store stock solutions at -20°C.
-
On the day of the experiment, dilute the stock solutions in the culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity.
-
Cell Viability Assay (WST-8/CCK-8 Assay)
This protocol assesses the effect of drug combinations on cell proliferation and viability.
-
Materials:
-
96-well cell culture plates
-
CML cells
-
Drug solutions (single agents and combinations)
-
WST-8 or CCK-8 reagent (e.g., Cell Counting Kit-8)
-
Microplate reader
-
-
Procedure:
-
Seed 1 x 10^4 cells per well in a 96-well plate in 100 µL of culture medium.
-
Add 100 µL of media containing 2x the final concentration of the single drugs or their combinations to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
Add 10 µL of WST-8/CCK-8 reagent to each well.
-
Incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) for each single agent.
-
Assess synergy using the Combination Index (CI) method based on the Chou-Talalay principle. A CI < 1 indicates synergy.[8]
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by the drug combinations.
-
Materials:
-
6-well cell culture plates
-
CML cells
-
Drug solutions
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed CML cells in 6-well plates at a density of 2 x 10^5 cells/mL.
-
Treat cells with single agents or combinations at predetermined concentrations (e.g., IC50 values) for 24-48 hours.
-
Harvest cells by centrifugation and wash twice with cold PBS.
-
Resuspend the cell pellet in 1x Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in different quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
-
Compare the percentage of apoptotic cells in combination-treated groups to single-agent and control groups.
-
Western Blot Analysis for BCR-ABL1 Signaling
This protocol assesses the effect of drug combinations on the phosphorylation of BCR-ABL1 and its downstream targets.
-
Materials:
-
CML cells and drug solutions
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-CrkL, anti-CrkL, anti-phospho-ABL1, anti-ABL1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat CML cells with drugs for a specified period (e.g., 6-24 hours).
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.
-
Compare the levels of protein phosphorylation in drug-treated samples to the control.
-
References
- 1. Combination Therapies in Chronic Myeloid Leukemia for Potential Treatment-Free Remission: Focus on Leukemia Stem Cells and Immune Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Asciminib: the first-in-class allosteric inhibitor of BCR::ABL1 kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. The effects of combination treatments on drug resistance in chronic myeloid leukaemia: an evaluation of the tyrosine kinase inhibitors axitinib and asciminib - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. ACY-1215 suppresses the proliferation and induces apoptosis of chronic myeloid leukemia cells via the ROS/PTEN/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
BCR-ABL-IN-11 off-target effects in cell lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and mitigating potential off-target effects of the novel kinase inhibitor, BCR-ABL-IN-11, during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for kinase inhibitors like this compound?
A1: Off-target effects occur when a kinase inhibitor, such as this compound, binds to and modulates the activity of kinases other than its intended target, BCR-ABL. This is a significant concern because the human kinome has a high degree of structural similarity in the ATP-binding pocket, which most kinase inhibitors target.[1] Unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity, thereby confounding the validation of the drug's primary mechanism of action.
Q2: I'm observing a cellular phenotype that doesn't align with the known function of BCR-ABL. How can I determine if this is an off-target effect of this compound?
A2: This observation strongly suggests potential off-target activity. A standard method to verify this is to perform a rescue experiment. If overexpressing a drug-resistant mutant of the intended target kinase (BCR-ABL) reverses the observed phenotype, the effect is likely on-target.[2] However, if the phenotype persists, it is probably due to the inhibition of one or more off-target kinases. Further investigation using techniques like kinome-wide profiling can help identify these off-targets.[2]
Q3: How can I proactively identify potential off-target effects of this compound?
A3: Proactive identification of off-target effects is crucial for the accurate interpretation of experimental results. A common and effective approach is to perform a kinase selectivity profile by screening the inhibitor against a large panel of kinases.[2][3] This can be accomplished through commercial services that offer panels covering a significant portion of the human kinome. Additionally, chemical proteomics approaches, such as drug-affinity purification followed by mass spectrometry, can identify protein interactions, including off-target kinases.[2][4]
Q4: My biochemical assays and cell-based assays with this compound are showing discrepant results. What could be the cause?
A4: Discrepancies between biochemical and cell-based assay results are common and can arise from several factors. One primary reason is the difference in ATP concentrations; biochemical assays are often performed at low ATP concentrations, which may not reflect the high intracellular ATP levels that can outcompete ATP-competitive inhibitors.[2] Additionally, the inhibitor may be a substrate for cellular efflux pumps, such as P-glycoprotein, reducing its intracellular concentration. It is also possible that the target kinase is not expressed or is inactive in the cell line being used.[2]
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotype Observed
You are observing a cellular effect (e.g., unexpected apoptosis, differentiation, or morphological changes) in your cell line upon treatment with this compound that is not consistent with BCR-ABL inhibition.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected cellular phenotype.
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Inhibition of an unknown off-target kinase. | Conduct a broad kinase selectivity screen (kinome profiling) at a relevant concentration (e.g., 10x the on-target IC50).[2] This will help identify potential off-target kinases that could be responsible for the observed phenotype. |
| The inhibitor affects a non-kinase protein. | Perform a target deconvolution study using methods like chemical proteomics or thermal shift assays.[4] This can identify non-kinase binding partners that may be mediating the unexpected effects. |
| The inhibitor paradoxically activates a signaling pathway. | This could be due to the inhibition of a kinase in a negative feedback loop. Validate the effect with a different tool, such as a structurally unrelated inhibitor for the same target or a genetic knockdown approach (siRNA/CRISPR).[1] |
Issue 2: Lack of Potency in Cell-Based Assays
This compound shows high potency in biochemical assays but weak activity in cellular assays.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low cellular potency.
Possible Causes & Solutions:
| Possible Cause | Suggested Action |
| Poor cell permeability of the inhibitor. | Assess the inhibitor's physicochemical properties (e.g., LogP, polar surface area) and consider chemical modifications to improve permeability. |
| The inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein). | Co-incubate the cells with a known efflux pump inhibitor to see if the potency of this compound is restored. |
| The target kinase (BCR-ABL) is not expressed or is inactive in the cell model. | Verify the expression and phosphorylation status (activity) of the target kinase in your cell model using Western blotting or a similar technique. If the target is not expressed or is inactive, select a different cell line with confirmed target expression and activity. |
| High intracellular ATP concentration. | Biochemical assays often use lower ATP concentrations than what is found in cells. The high ATP levels in the cell can out-compete the inhibitor. Consider using a cellular target engagement assay like NanoBRET™ to confirm target binding in live cells.[2] |
Quantitative Data Summary
The following table provides a hypothetical summary of the kinase selectivity profile for this compound, illustrating how off-target data is typically presented.
| Kinase Target | IC50 (nM) | Selectivity (Fold vs. BCR-ABL) | Potential Cellular Implication |
| BCR-ABL (On-Target) | 5 | 1 | Inhibition of CML cell proliferation. |
| LYN | 15 | 3 | Inhibition of LYN is known to be beneficial in some CML cases. |
| SRC | 50 | 10 | Off-target inhibition of SRC family kinases can lead to various cellular effects, including immunosuppression.[5] |
| DDR1/2 | 100 | 20 | Inhibition of DDR1/2 has been observed with other BCR-ABL inhibitors.[6] |
| Ephrin Receptors | 250 | 50 | May contribute to unforeseen side effects. |
| ZAK | 500 | 100 | A potential off-target with unknown consequences in this context.[6] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling
This protocol outlines a general procedure for assessing the selectivity of this compound against a panel of kinases.
Objective: To identify off-target kinases of this compound.
Methodology:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions to be used in the kinase assays.
-
Kinase Panel Screening: Submit the compound to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology). Typically, a single high concentration (e.g., 1 µM) is used for the initial screen against a broad panel of kinases (e.g., >400 kinases).
-
Data Analysis: The service will provide data on the percent inhibition of each kinase at the tested concentration. Identify any kinases that are significantly inhibited (e.g., >50% inhibition).
-
Dose-Response (IC50) Determination: For any identified off-target kinases, perform follow-up dose-response assays to determine the IC50 value. This will quantify the potency of the inhibitor against these off-targets.[2]
-
Selectivity Analysis: Compare the IC50 values for the on-target kinase (BCR-ABL) and the identified off-target kinases to determine the selectivity profile of the compound.[2]
Protocol 2: Western Blotting for Downstream Signaling
This protocol is used to assess the effect of this compound on the phosphorylation of downstream targets of both BCR-ABL and potential off-target kinases.
Objective: To confirm the on-target activity and investigate off-target signaling pathways.
Methodology:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., K562 for BCR-ABL) and treat with various concentrations of this compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of BCR-ABL, its downstream targets (e.g., CrkL, STAT5), and potential off-target pathway proteins (e.g., SRC, LYN).
-
Detection: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the inhibitor on the phosphorylation status of the target proteins.
Signaling Pathway Diagrams
Caption: On-target vs. potential off-target signaling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Issues with BCR-ABL-IN-11
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with the BCR-ABL inhibitor, BCR-ABL-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a small molecule inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a hallmark of Chronic Myeloid Leukemia (CML). Its primary application is in cancer research, specifically for studying the effects of BCR-ABL inhibition on CML cells, such as the K562 cell line, for which it has a reported IC50 of 129.61 μM.
Q2: What are the primary challenges when working with this compound?
Like many small molecule inhibitors, this compound is a hydrophobic compound, which can lead to poor solubility in aqueous solutions like cell culture media. This can result in compound precipitation, leading to inaccurate experimental results and difficulty in determining the effective concentration.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most common and recommended solvent for preparing high-concentration stock solutions of hydrophobic compounds like this compound. It is crucial to use anhydrous, high-purity DMSO to ensure the best solubility and stability of the compound.
Q4: What is the maximum concentration of DMSO that is safe for cells in culture?
The tolerance to DMSO varies among different cell lines. However, a final concentration of 0.1% to 0.5% DMSO in the cell culture medium is generally considered safe for most cell lines. It is essential to include a vehicle control (media with the same final concentration of DMSO without the inhibitor) in all experiments to account for any potential effects of the solvent itself.[1]
Troubleshooting Guide: Solubility Issues
This guide addresses common problems related to the solubility of this compound during experimental procedures.
Problem 1: My this compound powder is not dissolving in DMSO.
-
Possible Cause: The concentration you are trying to achieve is too high, or the DMSO is not of sufficient purity or is hydrated.
-
Solution:
-
Try to dissolve a smaller amount of the compound to make a lower concentration stock solution (e.g., 10 mM).
-
Use fresh, anhydrous, high-purity DMSO.
-
To aid dissolution, you can gently warm the solution to 37°C and/or sonicate for short periods.[2] Be cautious with prolonged heating or sonication as it may degrade the compound.
-
Problem 2: A precipitate forms immediately when I add my DMSO stock solution to the cell culture medium.
-
Possible Cause: This phenomenon, known as "crashing out," occurs when the hydrophobic compound is rapidly transferred from an organic solvent to an aqueous environment where its solubility is much lower.
-
Solution:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to the full volume of media, perform a serial dilution. First, dilute the stock solution into a small volume of pre-warmed (37°C) complete cell culture medium. Then, add this intermediate dilution to the final volume of media.
-
Reduce Final Concentration: The final concentration of this compound in your experiment may be too high. Try using a lower final concentration.
-
Increase Final DMSO Concentration: While keeping cell toxicity in mind, a slightly higher final DMSO concentration (e.g., 0.5%) might be necessary to keep the compound in solution. Always verify the tolerance of your specific cell line.
-
Serum Content: The presence of serum can help to solubilize some hydrophobic compounds due to the presence of proteins like albumin. If you are using serum-free media, consider if adding a small percentage of serum is acceptable for your experiment.[3]
-
Problem 3: The media looks fine initially, but a precipitate forms after incubation.
-
Possible Cause: The compound may be unstable in the culture medium over time, or it may be interacting with components of the medium, leading to the formation of insoluble complexes.
-
Solution:
-
Check for Stability: Determine the stability of this compound in your specific cell culture medium over the time course of your experiment. You can do this by preparing the final working solution and incubating it under the same conditions as your experiment, then visually inspecting for precipitation at different time points.
-
Change Media Formulation: If possible, try a different basal media formulation to see if it improves solubility.
-
Reduce Incubation Time: If the compound is degrading or precipitating over long incubation periods, consider designing experiments with shorter time points.
-
Data Presentation
Table 1: Qualitative Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Poorly Soluble | Not recommended for primary stock solutions. |
| Water | Insoluble | Avoid using water to dissolve the compound directly. |
| Cell Culture Media | Sparingly Soluble | Solubility is dependent on the final concentration, DMSO percentage, and media components. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (Molecular Weight: 346.38 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh out 3.46 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, you may gently warm the tube to 37°C for a few minutes or sonicate for 1-2 minutes.
-
Once dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Cell-Based Assay for Testing this compound Activity
Materials:
-
K562 cells (or other BCR-ABL positive cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
10 mM this compound stock solution in DMSO
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Dilution:
-
Prepare a series of intermediate dilutions of the 10 mM this compound stock solution in pre-warmed complete culture medium. For example, to achieve final concentrations ranging from 1 µM to 100 µM, you can prepare 2X working solutions.
-
Vehicle Control: Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of the inhibitor.
-
-
Cell Treatment: Add 100 µL of the 2X working solutions of this compound or vehicle control to the appropriate wells of the 96-well plate containing the cells. This will bring the final volume in each well to 200 µL and the compound concentrations to 1X.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Viability Assay: After the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Read the plate using a plate reader and calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value of this compound.
Mandatory Visualizations
Caption: BCR-ABL Signaling Pathways and the inhibitory action of this compound.
Caption: A typical experimental workflow for testing the efficacy of this compound.
References
Technical Support Center: Troubleshooting Inconsistent BCR-ABL-IN-11 Results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results with the BCR-ABL inhibitor, BCR-ABL-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its reported potency?
This compound is an inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a hallmark of chronic myeloid leukemia (CML).[1] It has been shown to have anti-cancer activity against CML cell lines. The reported half-maximal inhibitory concentration (IC50) for this compound against K562 cells, a commonly used CML cell line, is 129.61 μM.[1]
Q2: What are the major signaling pathways activated by BCR-ABL?
The BCR-ABL oncoprotein constitutively activates several downstream signaling pathways that drive cell proliferation and inhibit apoptosis (programmed cell death).[2][3] Key pathways include:
-
RAS/MAPK Pathway: Promotes abnormal cell proliferation.[4]
-
PI3K/AKT/mTOR Pathway: Promotes cell survival and proliferation.[3][4]
-
JAK/STAT Pathway: Contributes to cell survival and proliferation.[5]
Understanding these pathways is crucial for designing experiments and interpreting results when using inhibitors like this compound.
Q3: Why am I seeing significant variability in my experimental results with this compound?
Inconsistent results with kinase inhibitors can arise from several factors. These can be broadly categorized into issues with the compound itself, the experimental setup, and biological variability. Common causes include:
-
Compound Stability and Solubility: Degradation or precipitation of the inhibitor can lead to a lower effective concentration.
-
Cell Culture Conditions: Variations in cell density, passage number, and serum concentration can influence cellular response.
-
Assay Performance: Inconsistent incubation times, reagent concentrations, or detection methods can introduce variability.
-
Off-Target Effects: The inhibitor may be affecting other kinases, leading to unexpected phenotypes.[6]
-
Cell Line-Specific Effects: The genetic background of the cell line can influence its sensitivity to the inhibitor.[6]
Troubleshooting Guides
Issue 1: Higher than expected IC50 value or lack of inhibitory effect.
If this compound is not inhibiting BCR-ABL activity at the expected concentrations, consider the following troubleshooting steps:
Troubleshooting Steps & Optimization
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Instability/Degradation | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Avoid repeated freeze-thaw cycles. 3. Store the compound as recommended by the manufacturer. | Consistent inhibitor potency across experiments. |
| Compound Precipitation | 1. Visually inspect the media for any signs of precipitation after adding the inhibitor. 2. Determine the solubility of this compound in your specific cell culture media. | Clear media, ensuring the inhibitor is in solution and available to the cells. |
| High ATP Concentration in Kinase Assay | 1. If using an in vitro kinase assay, ensure the ATP concentration is at or near the Km for the ABL kinase.[7] | More accurate determination of the inhibitor's potency. |
| Cellular Resistance | 1. Sequence the BCR-ABL kinase domain in your cell line to check for resistance mutations (e.g., T315I).[8] 2. Use a positive control inhibitor known to be effective against your cell line. | Confirmation of cell line sensitivity or identification of a resistance mechanism. |
Experimental Protocol: In Vitro Kinase Assay
This protocol outlines a general procedure for assessing the inhibitory activity of this compound in a cell-free system.
-
Reagents:
-
Recombinant ABL kinase
-
Specific peptide substrate for ABL
-
Kinase reaction buffer
-
This compound (serially diluted)
-
[γ-³³P]ATP (at Km concentration for ABL)
-
DMSO (vehicle control)
-
-
Procedure:
-
In a microplate, add the kinase reaction buffer.
-
Add the recombinant ABL kinase to each well.
-
Add the serially diluted this compound or DMSO to the wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding the mixture of the peptide substrate and [γ-³³P]ATP.
-
Incubate the reaction for a predetermined time within the linear range of the assay.
-
Stop the reaction and measure the incorporation of ³³P into the substrate to determine kinase activity.
-
Plot the kinase activity against the inhibitor concentration to determine the IC50 value.
-
Issue 2: Inconsistent results between different experimental batches.
Batch-to-batch variability is a common challenge. A systematic approach can help identify the source of the inconsistency.
Troubleshooting Steps & Optimization
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Cell Passage Number | 1. Use cells within a defined, narrow passage number range for all experiments. 2. Regularly thaw fresh vials of cells. | Reduced variability in cellular response due to genetic drift. |
| Inconsistent Cell Seeding Density | 1. Ensure precise and consistent cell seeding densities across all wells and plates. | Uniform cell growth and response to the inhibitor. |
| Variability in Reagents | 1. Use the same lot of serum, media, and other critical reagents for a set of experiments. 2. Qualify new lots of reagents before use in critical experiments. | Minimized variability introduced by reagent differences. |
| Activation of Compensatory Pathways | 1. Use western blotting to analyze the phosphorylation status of key proteins in known compensatory signaling pathways.[6] | A clearer understanding of the cellular response and potential resistance mechanisms. |
Experimental Protocol: Western Blotting for Phospho-CrkL
CrkL is a direct substrate of BCR-ABL, and its phosphorylation status is a reliable indicator of BCR-ABL kinase activity in cells.
-
Cell Treatment and Lysis:
-
Culture CML cells (e.g., K562) to a sufficient density.
-
Treat the cells with various concentrations of this compound or DMSO for a specific duration (e.g., 2-4 hours).
-
Harvest the cells and wash them with ice-cold PBS.
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk).
-
Incubate the membrane with a primary antibody specific for phospho-CrkL.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Strip the membrane and re-probe with an antibody for total CrkL as a loading control.
-
Visualizing Key Concepts
To aid in troubleshooting and experimental design, the following diagrams illustrate the BCR-ABL signaling pathway and a general troubleshooting workflow.
Caption: Simplified BCR-ABL signaling pathways targeted by this compound.
Caption: Logical workflow for troubleshooting inconsistent this compound results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Ins and Outs of Bcr-Abl Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing BCR-ABL-IN-11 Concentration for Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BCR-ABL-IN-11.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of the BCR-ABL fusion protein. The BCR-ABL fusion protein is a constitutively active tyrosine kinase, meaning it is always "on" and continuously sends signals that promote the uncontrolled proliferation of white blood cells.[1] BCR-ABL inhibitors, like this compound, work by binding to the ATP-binding site of the kinase, which blocks its activity.[1][2] This inhibition prevents the phosphorylation of downstream substrates essential for the proliferation and survival of cancer cells.[1]
Q2: What is a good starting concentration for my experiments with this compound?
A good starting point is to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions. Based on available data, the IC50 of this compound in K562 cells is 129.61 μM.[3] Therefore, a concentration range bracketing this value would be appropriate for initial experiments with this cell line. For other cell lines, it is recommended to test a broad range of concentrations (e.g., from nanomolar to high micromolar) to determine the effective dose.
Q3: How should I prepare a stock solution of this compound?
For inhibitors with low water solubility, it is recommended to first dissolve the compound in a solvent like dimethyl sulfoxide (DMSO) to create a concentrated stock solution. For example, to prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in DMSO. This stock solution can then be further diluted in a cell culture medium to the desired working concentrations. Ensure the final DMSO concentration in your experiments is low (typically <0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Issue 1: Inconsistent or no inhibition of cell viability.
| Possible Cause | Troubleshooting Steps |
| Inhibitor Concentration Too Low | Perform a dose-response experiment with a wider range of concentrations to determine the optimal inhibitory concentration for your specific cell line. |
| Solubility Issues | Ensure this compound is fully dissolved in the stock solution (e.g., DMSO) before diluting it in the aqueous cell culture medium. Precipitation of the compound can lead to a lower effective concentration.[4] |
| Cell Line Integrity | Verify that your cell lines are not contaminated (e.g., with mycoplasma) and are from a low passage number. High-passage cells can have altered signaling pathways and drug responses.[4] |
| Incorrect Experimental Conditions | Standardize incubation times, cell densities, and passage numbers across all experiments to ensure consistency.[4] |
Issue 2: Inconsistent results in Western blot analysis of downstream targets.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Incubation Time | The effect of this compound on downstream signaling can be time-dependent. Perform a time-course experiment to identify the optimal time point for observing changes in the phosphorylation of your target proteins. |
| Unequal Protein Loading | Ensure equal amounts of protein are loaded in each lane of the SDS-PAGE gel. Perform a protein quantification assay (e.g., Bradford or BCA) and use a loading control (e.g., β-actin or GAPDH) to verify equal loading. |
| Antibody Issues | Use validated antibodies specific for the phosphorylated and total forms of your target proteins. Optimize antibody concentrations and incubation times. |
Quantitative Data Summary
| Inhibitor | Cell Line | IC50 | Reference |
| This compound | K562 | 129.61 μM | [3] |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound in a specific cell line.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
This compound
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in a complete cell culture medium. It is advisable to perform a broad range of dilutions (e.g., 10-fold dilutions from 1 mM to 1 nM) for the initial experiment.
-
Treatment: Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
-
Data Analysis:
-
Normalize the absorbance values to the vehicle control.
-
Plot the cell viability against the logarithm of the inhibitor concentration.
-
Determine the IC50 value using a suitable software program.
-
Protocol 2: Western Blot Analysis of Downstream BCR-ABL Signaling
This protocol describes how to assess the effect of this compound on the phosphorylation of downstream targets like CrkL and STAT5.
Materials:
-
BCR-ABL positive cell line
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-CrkL, anti-CrkL, anti-p-STAT5, anti-STAT5, and a loading control antibody)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the optimal time determined from previous experiments.
-
Cell Lysis: Lyse the cells using lysis buffer and collect the protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.[4]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.[4]
-
-
Detection:
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the change in phosphorylation levels.
-
Visualizations
Caption: The BCR-ABL signaling pathway, a driver of CML.
References
- 1. A Novel ELISA-Based Peptide Biosensor Assay for Screening ABL1 Activity in vitro: A Challenge for Precision Therapy in BCR-ABL1 and BCR-ABL1 Like Leukemias - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BCR-ABL-IN-10 | Bcr-Abl | | Invivochem [invivochem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
potential mechanisms of resistance to BCR-ABL-IN-11
Welcome to the technical support center for BCR-ABL-IN-11. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding potential mechanisms of resistance encountered during their experiments with this inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent tyrosine kinase inhibitor (TKI) designed to target the constitutively active BCR-ABL oncoprotein. This oncoprotein is the hallmark of Chronic Myeloid Leukemia (CML) and some cases of Acute Lymphoblastic Leukemia (ALL).[1][2] The inhibitor binds to the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates and thereby inhibiting the pro-proliferative and anti-apoptotic signaling pathways that drive leukemogenesis.[2][3][4]
Q2: My BCR-ABL positive cells are showing reduced sensitivity to this compound over time. What are the likely causes?
A2: Reduced sensitivity, or acquired resistance, is a significant challenge with TKI therapies. The mechanisms are broadly categorized into two groups:
-
BCR-ABL Dependent Mechanisms: These are most commonly point mutations within the ABL kinase domain that either directly impair inhibitor binding or stabilize the active conformation of the kinase, reducing the efficacy of the drug.[5][6][7] Overexpression of the BCR-ABL gene, leading to higher levels of the target protein, can also contribute.[1][8]
-
BCR-ABL Independent Mechanisms: In this scenario, cancer cells activate alternative "bypass" signaling pathways to maintain their growth and survival, even when BCR-ABL is effectively inhibited.[6][9] Common reactivated pathways include the PI3K/AKT/mTOR, JAK/STAT, and RAS/MAPK pathways.[4][6][9] Another factor can be the increased expression of drug efflux pumps, such as P-glycoprotein (ABCB1), which actively remove the inhibitor from the cell.[1]
Q3: How can I determine if resistance is due to a kinase domain mutation?
A3: The most direct method is to sequence the BCR-ABL kinase domain from your resistant cell population. This is typically done by extracting RNA, performing a reverse transcription-polymerase chain reaction (RT-PCR) to amplify the kinase domain cDNA, and then using Sanger sequencing or Next-Generation Sequencing (NGS) to identify any mutations.[6][7] NGS can offer higher sensitivity for detecting low-level mutant clones.[6]
Q4: What is the significance of the T315I mutation?
A4: The T315I mutation, often called the "gatekeeper" mutation, is a single amino acid substitution (Threonine to Isoleucine) at position 315 in the ABL kinase domain. This mutation is notorious for conferring resistance to many first and second-generation TKIs, including imatinib, dasatinib, and nilotinib, because it removes a key hydrogen bond interaction point and creates steric hindrance, preventing the drugs from binding effectively.[10][11][12]
Q5: If I don't find a mutation, what should I investigate next?
A5: In the absence of kinase domain mutations, resistance is likely BCR-ABL independent. You should investigate the activation status of key survival pathways. Western blotting is a standard technique to check for the phosphorylation (and thus activation) of key proteins like AKT, mTOR, ERK, and STAT5.[6][9] Additionally, you could assess the expression and function of drug transporters like ABCB1.[1]
Troubleshooting Guides
Issue 1: Inconsistent IC50 values for this compound in cell viability assays.
| Potential Cause | Troubleshooting Step |
| Cell Health & Passage Number | Ensure cells are in the logarithmic growth phase and use a consistent, low passage number for all experiments. High passage numbers can lead to genetic drift and altered phenotypes. |
| Inaccurate Cell Seeding | Verify cell counting methodology (e.g., using a hemocytometer with Trypan Blue or an automated cell counter). Ensure a homogenous single-cell suspension before plating to avoid clumps. |
| Reagent Variability | Prepare a fresh stock solution of this compound in the recommended solvent (e.g., DMSO) and make single-use aliquots to avoid freeze-thaw cycles. Confirm the stability of the compound under your experimental conditions. |
| Assay Incubation Time | Optimize the incubation time with the inhibitor. A time-course experiment (e.g., 24h, 48h, 72h) can determine the optimal endpoint for assessing cell viability. |
| Assay Detection Method | Ensure the chosen viability assay (e.g., MTT, MTS, CellTiter-Glo) is within its linear range for your cell densities. Cell debris or drug color can interfere with absorbance/luminescence readings. |
Issue 2: Loss of BCR-ABL inhibition in resistant cells, but no kinase domain mutations are found.
| Potential Cause | Troubleshooting Step |
| BCR-ABL Gene Amplification | Use quantitative PCR (qPCR) or fluorescence in situ hybridization (FISH) to check for an increase in the copy number of the BCR-ABL gene.[1][8] |
| Activation of Bypass Pathways | Use Western blotting to analyze the phosphorylation status of key downstream signaling molecules (p-CRKL, p-STAT5, p-AKT, p-ERK).[2][6][9] An increase in phosphorylation despite BCR-ABL inhibition suggests pathway reactivation. |
| Increased Drug Efflux | Perform a drug efflux assay using a fluorescent substrate for ABC transporters (e.g., Rhodamine 123). Compare efflux activity in sensitive vs. resistant cells. The addition of a known efflux pump inhibitor (e.g., verapamil) should restore sensitivity in resistant cells if this is the primary mechanism. |
| Microenvironment-Mediated Resistance | If using a co-culture system, investigate signaling from stromal cells. The bone marrow niche can provide survival signals to leukemic cells, contributing to resistance.[9][13] |
Comparative Resistance Data
The following table summarizes the half-maximal inhibitory concentrations (IC50) for several approved TKIs against common BCR-ABL mutants. This data can serve as a reference for characterizing the resistance profile of this compound.
| BCR-ABL Variant | Imatinib IC50 (nM) | Nilotinib IC50 (nM) | Dasatinib IC50 (nM) | Ponatinib IC50 (nM) |
| Unmutated (WT) | 25 - 100 | 15 - 30 | 0.5 - 3 | 0.4 |
| G250E | >1000 | 150 | 2.5 | 0.5 |
| Y253H | >5000 | 275 | 10 | 2.0 |
| E255K/V | >5000 | >1500 | 15 - 30 | 2.0 - 4.0 |
| T315I | >10000 | >10000 | >5000 | 10 - 40 |
| F359V | >1000 | 160 | 3 | 2.0 |
| Note: IC50 values are approximate and can vary based on the specific cell line and assay conditions used. |
Key Experimental Protocols
Protocol 1: Cell Viability (IC50) Determination using a Luminescence-Based Assay
-
Cell Seeding: Plate BCR-ABL positive cells (e.g., K562, Ba/F3 p210) in a 96-well, opaque-walled plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 50 µL of culture medium.
-
Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. Typically, a range covering 0.1 nM to 10 µM is sufficient. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest drug concentration.
-
Treatment: Add 50 µL of the 2X drug dilutions to the appropriate wells, resulting in a final volume of 100 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Assay: Equilibrate the plate and the luminescent cell viability reagent (e.g., CellTiter-Glo®) to room temperature for 30 minutes. Add 100 µL of the reagent to each well.
-
Measurement: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability). Plot the normalized values against the log-transformed drug concentrations and fit a four-parameter logistic curve to calculate the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at relevant concentrations (e.g., 1X, 5X, and 10X the IC50) for a specified time (e.g., 2-4 hours). Include a vehicle control.
-
Cell Lysis: Harvest cells by centrifugation, wash once with ice-cold PBS, and lyse the cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration (e.g., 20-30 µg) in Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the protein lysates on a polyacrylamide gel via electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the protein of interest (e.g., p-AKT Ser473, total AKT, p-ERK1/2, total ERK, p-STAT5, β-Actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. β-Actin or GAPDH should be used as a loading control.
Protocol 3: BCR-ABL Kinase Domain Mutation Analysis by RT-PCR and Sanger Sequencing
-
RNA Extraction: Isolate total RNA from at least 1 million sensitive and resistant cells using a column-based kit or TRIzol reagent. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
cDNA Synthesis: Perform reverse transcription on 1 µg of total RNA using a high-fidelity reverse transcriptase and random hexamers or oligo(dT) primers to generate cDNA.[14][15]
-
PCR Amplification:
-
Design primers flanking the BCR-ABL kinase domain. The forward primer should be in the BCR region and the reverse primer in the ABL region downstream of the kinase domain.[7]
-
Perform PCR using a high-fidelity DNA polymerase to amplify the target region from the cDNA. Use appropriate annealing temperatures and extension times.
-
Run the PCR product on an agarose gel to confirm the amplification of a band of the correct size.
-
-
PCR Product Purification: Purify the amplified DNA from the agarose gel or directly from the PCR reaction using a PCR purification kit.
-
Sanger Sequencing: Send the purified PCR product and the corresponding forward and reverse sequencing primers to a sequencing facility.
-
Sequence Analysis: Align the obtained sequences from the resistant cells to a wild-type BCR-ABL reference sequence using alignment software (e.g., SnapGene, Sequencher). Manually inspect the chromatograms to confirm any single nucleotide polymorphisms (SNPs) that result in amino acid changes.
Visualizations
Caption: Core signaling pathways activated by the BCR-ABL oncoprotein.
References
- 1. mdpi.com [mdpi.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Contribution of BCR-ABL molecular variants and leukemic stem cells in response and resistance to tyrosine kinase inhibitors: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detection of BCR-ABL Mutations and Resistance to Imatinib Mesylate | Springer Nature Experiments [experiments.springernature.com]
- 8. Resistance to Tyrosine Kinase Inhibitors in Chronic Myeloid Leukemia—From Molecular Mechanisms to Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. BCR-ABL1 compound mutations in tyrosine kinase inhibitor–resistant CML: frequency and clonal relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Implications of BCR-ABL1 kinase domain-mediated resistance in chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quality Control Methods for Optimal BCR-ABL1 Clinical Testing in Human Whole Blood Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Cytotoxicity of BCR-ABL-IN-11 in Primary Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the cytotoxic effects of BCR-ABL-IN-11 in primary cells. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an inhibitor of the BCR-ABL fusion protein, a constitutively active tyrosine kinase that is a hallmark of Chronic Myeloid Leukemia (CML).[1][2] The BCR-ABL oncoprotein drives uncontrolled cell proliferation and survival.[3][4] this compound is designed to block the tyrosine kinase activity of this protein, thereby inhibiting downstream signaling pathways and inducing apoptosis in BCR-ABL positive cells.[5]
Q2: I am observing high cytotoxicity in my primary cells after treatment with this compound. What are the potential causes?
A2: High cytotoxicity in primary cells can stem from several factors:
-
On-target toxicity: The ABL kinase, which is inhibited by this compound, also plays a role in normal cellular processes. Inhibition of ABL in healthy primary cells can lead to unintended cytotoxic effects.
-
Off-target effects: Tyrosine kinase inhibitors (TKIs) are often not entirely specific to their intended target.[6][7] At higher concentrations, this compound may inhibit other kinases essential for primary cell survival, leading to toxicity.[8]
-
Sub-lethal stress: Even at concentrations that do not cause immediate cell death (around 80-90% viability), TKIs can induce significant sub-lethal stress, leading to alterations in cellular biochemistry.[9]
-
Experimental conditions: Factors such as the concentration of the inhibitor, duration of exposure, cell density, and solvent concentration can all contribute to cytotoxicity.
-
Primary cell health: The initial health and quality of the primary cells are critical. Stressed or unhealthy cells are more susceptible to the cytotoxic effects of chemical inhibitors.
Q3: What is a recommended starting concentration range for this compound in primary cells?
A3: The optimal concentration of this compound will vary depending on the primary cell type and the experimental goals. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your specific primary cells. As a general starting point, you can test a range of concentrations from 0.1 µM to 100 µM. Given that the reported IC50 for the K562 CML cell line is high (129.61 μM), it is advisable to start with a lower and broad concentration range for sensitive primary cells.[1]
Q4: What is the appropriate solvent to use for this compound, and what is the maximum recommended final concentration in cell culture?
A4: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.5%, and preferably at or below 0.1%, as DMSO can be toxic to primary cells at higher concentrations. Always include a vehicle control (cells treated with the same concentration of DMSO as the highest concentration used for the inhibitor) in your experiments.
Q5: How can I differentiate between a cytotoxic and a cytostatic effect of this compound?
A5: A cytotoxic effect results in cell death, while a cytostatic effect inhibits cell proliferation without killing the cells. To distinguish between these effects, you can use a combination of assays:
-
Cell Viability Assays (e.g., MTT, Resazurin): These assays measure metabolic activity and can indicate a reduction in cell number due to either cytotoxicity or cytostasis.
-
Cell Proliferation Assays (e.g., BrdU, Ki-67 staining): These assays directly measure DNA synthesis or the expression of proliferation markers, providing a clearer picture of the anti-proliferative effects.
-
Cytotoxicity Assays (e.g., LDH release, Propidium Iodide staining): These assays measure markers of cell death, such as membrane integrity loss, to specifically quantify cytotoxicity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of cell death in primary cells at low concentrations of this compound | Inhibitor concentration is too high for the specific primary cell type. | Perform a comprehensive dose-response curve to determine the optimal concentration. Start with a much wider and lower range of concentrations than used for cancer cell lines. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Conduct a time-course experiment to find the minimum time required to achieve the desired effect. | |
| Solvent toxicity. | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your primary cells (typically <0.1-0.5%). Always include a solvent-only control. | |
| Poor quality of the inhibitor. | Ensure the inhibitor is of high purity and has been stored correctly to prevent degradation. | |
| Inconsistent results between experiments | Variability in primary cell health. | Standardize the isolation and culture procedures for primary cells to ensure consistent health and viability at the start of each experiment. |
| Inaccurate inhibitor concentration. | Prepare fresh dilutions of the inhibitor from a validated stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| No significant inhibition of BCR-ABL activity at expected concentrations | Inhibitor is not active. | Check the storage conditions and age of the inhibitor. Prepare a fresh stock solution. |
| Inhibitor is not cell-permeable in your primary cell type. | While most small molecule inhibitors are designed to be cell-permeable, this can vary between cell types. This is less likely to be an issue with this compound, but if problems persist, consider alternative inhibitors with known permeability in your cell type. |
Quantitative Data Summary
Table 1: IC50 Values of BCR-ABL Tyrosine Kinase Inhibitors in CML Cell Lines
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Imatinib | K562 | ~250-500 | [10] |
| Nilotinib | K562 | ~20 | [11] |
| Dasatinib | K562 | 4.6 | [12] |
| This compound | K562 | 129,610 | [1] |
Note: The IC50 value for this compound is significantly higher than other well-established BCR-ABL inhibitors, suggesting lower potency.
Table 2: General Recommendations for this compound Concentration in Primary Cell Experiments
| Parameter | Recommendation |
| Starting Concentration Range | 0.1 µM - 100 µM |
| DMSO Final Concentration | ≤ 0.1% |
| Incubation Time | 24 - 72 hours (optimize with a time-course experiment) |
Experimental Protocols
Protocol 1: Assessment of Cell Viability using Resazurin Assay
This protocol provides a method to determine the viability of primary cells after treatment with this compound.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well clear-bottom black plates
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to attach or stabilize overnight.
-
Inhibitor Treatment: a. Prepare serial dilutions of this compound in complete culture medium. It is recommended to test a wide range of concentrations. b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest inhibitor concentration) and a "no-treatment control" (medium only). c. Carefully remove the medium from the wells and add 100 µL of the prepared inhibitor dilutions or control solutions. d. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Resazurin Assay: a. After the incubation period, add 10 µL of the resazurin solution to each well. b. Incubate the plate for 2-4 hours at 37°C, protected from light. The incubation time may need to be optimized for your specific cell type. c. Measure the fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells.
Protocol 2: Assessment of Apoptosis using Annexin V/Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, apoptotic, and necrotic cells.
Materials:
-
Treated primary cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Harvesting: After treatment with this compound, collect the cells (including any floating cells in the supernatant).
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: a. Transfer 100 µL of the cell suspension to a flow cytometry tube. b. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide. c. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: BCR-ABL Signaling Pathway and Inhibition.
Caption: Experimental Workflow for Cytotoxicity Assessment.
Caption: Troubleshooting Decision Tree for High Cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Structure and Dynamics of the ABL1 Tyrosine Kinase and Its Important Role in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Assessing endothelial cytotoxicity induced by tyrosine kinase inhibitors: insights from Raman and fluorescence imaging - Analyst (RSC Publishing) [pubs.rsc.org]
- 10. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
- 11. First-line treatment for chronic myeloid leukemia: dasatinib, nilotinib, or imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of BCR-ABL-IN-11 in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on improving the stability of BCR-ABL-IN-11 in solution. The information is intended for researchers, scientists, and drug development professionals. Please note that specific stability data for this compound is limited. Therefore, the following recommendations are based on the chemical properties of structurally similar compounds, specifically N-phenylbenzamide derivatives, and general best practices for handling small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: Based on its N-phenylbenzamide core structure, the primary factors affecting the stability of this compound in solution are likely:
-
pH: The amide bond in this compound is susceptible to hydrolysis under both acidic and basic conditions.[1][2][3][4][5] The rate of hydrolysis is influenced by the pH of the solution.[6][7][8]
-
Solvent: The polarity of the solvent can influence the rate of degradation. For some aromatic amides, degradation decreases with increasing solvent polarity.[9]
-
Light: Aromatic compounds can be susceptible to photodegradation.[9][10] Exposure to light, especially UV light, may lead to the degradation of this compound.
-
Temperature: Higher temperatures generally accelerate the rate of chemical degradation.
-
Oxygen: While the amide bond itself is not highly susceptible to oxidation, other parts of the molecule could be. Storing under an inert atmosphere can minimize this risk.
Q2: What are the likely degradation products of this compound?
A2: The most probable degradation pathway for this compound is the hydrolysis of its amide bonds. This would result in the cleavage of the molecule to produce benzoic acid and aniline derivatives.[11] Photodegradation could lead to the formation of aminobenzophenone-like products through a process known as photo-Fries rearrangement.[9]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: To maximize the shelf-life of this compound stock solutions, the following storage conditions are recommended:
-
Solvent: Use a high-quality, anhydrous solvent such as DMSO.
-
Temperature: Store stock solutions at -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping vials in aluminum foil.[6]
-
Container: Use tightly sealed containers to prevent solvent evaporation and moisture absorption.[12][13][14][15]
-
Inert Atmosphere: For long-term storage, consider overlaying the solution with an inert gas like argon or nitrogen to displace oxygen.
Q4: How can I prepare working solutions of this compound to minimize precipitation in aqueous buffers?
A4: this compound is a hydrophobic molecule, and precipitation in aqueous solutions is a common challenge. To minimize this:
-
Final Concentration: Keep the final concentration of this compound in your aqueous experimental buffer as low as possible.
-
DMSO Concentration: Limit the final concentration of DMSO in your cell culture medium or assay buffer. While necessary to solubilize the compound, high concentrations of DMSO can be toxic to cells. A final concentration of 0.1% to 0.5% DMSO is generally well-tolerated by most cell lines.
-
Serial Dilutions: Prepare intermediate dilutions of your stock solution in your cell culture medium or assay buffer before making the final dilution.
-
Vortexing: Ensure thorough mixing by vortexing when preparing dilutions.
-
Temperature: Prepare dilutions at room temperature, as some compounds are less soluble at lower temperatures.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Loss of compound activity over time in experiments. | Degradation of this compound in the experimental solution (e.g., cell culture medium at 37°C). | - Prepare fresh working solutions for each experiment.- Minimize the incubation time of the compound in the experimental solution where possible.- Perform a time-course experiment to assess the stability of this compound under your specific experimental conditions using an analytical method like HPLC. |
| Precipitation of the compound upon dilution in aqueous buffer. | The concentration of this compound exceeds its aqueous solubility. | - Lower the final concentration of the compound.- Increase the percentage of co-solvent (e.g., DMSO), being mindful of cellular toxicity.- Use a formulation aid or excipient to improve solubility.[16][17][18][19][20][21] |
| Inconsistent experimental results. | - Inconsistent concentration of the active compound due to degradation or precipitation.- Variability in solution preparation. | - Prepare a fresh stock solution.- Visually inspect solutions for any signs of precipitation before use.- Standardize the protocol for solution preparation, including solvent, temperature, and mixing method. |
| Discoloration of the solution. | Photodegradation or oxidation of the compound.[6] | - Protect solutions from light at all stages of preparation and storage.- Prepare solutions fresh and consider purging with an inert gas. |
Experimental Protocols
Protocol 1: Assessment of Kinetic Solubility
This protocol provides a general method to estimate the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
This compound
-
Anhydrous DMSO
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
96-well clear bottom plate
-
Plate reader (optional)
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% anhydrous DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).
-
Dilution in Aqueous Buffer: In a 96-well plate, add 2 µL of each DMSO concentration to 98 µL of the aqueous buffer. This will result in a 1:50 dilution and a range of final compound concentrations.
-
Incubation: Incubate the plate at room temperature for 1-2 hours with gentle shaking.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Turbidity Measurement (Optional): Use a plate reader to measure the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to quantify any precipitation.
-
Determine Kinetic Solubility: The highest concentration that remains clear (no visible precipitate and low absorbance reading) is the approximate kinetic solubility.
Protocol 2: Chemical Stability Assessment by HPLC
This protocol outlines a method to evaluate the chemical stability of this compound in a specific solution over time.
Materials:
-
This compound
-
Solution for stability testing (e.g., cell culture medium)
-
Acetonitrile or methanol (HPLC grade)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Incubator
Procedure:
-
Prepare Initial Sample (T=0):
-
Prepare a solution of this compound in the desired test solution at the final working concentration.
-
Immediately take an aliquot and mix it with an equal volume of cold acetonitrile or methanol to precipitate proteins and stop degradation.
-
Centrifuge the sample to pellet any precipitate.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
Incubate Sample: Incubate the remaining test solution under the desired experimental conditions (e.g., 37°C).
-
Collect Time-Point Samples: At various time points (e.g., 2, 4, 8, 24, 48 hours), collect aliquots and process them as described in step 1.
-
HPLC Analysis:
-
Analyze all samples by HPLC.
-
The stability of this compound is determined by comparing the peak area of the parent compound at each time point to the peak area at T=0.
-
The appearance of new peaks can indicate the formation of degradation products.
-
Visualizations
Caption: Simplified BCR-ABL signaling pathways leading to cell proliferation and survival.
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. Amide - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. sdfine.com [sdfine.com]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. echemi.com [echemi.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. chemintel360.com [chemintel360.com]
- 17. researchgate.net [researchgate.net]
- 18. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. colorcon.com [colorcon.com]
- 21. lup.lub.lu.se [lup.lub.lu.se]
Technical Support Center: Addressing Variability in BCR-ABL-IN-11 IC50 Values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in understanding and addressing variability in IC50 values for the BCR-ABL inhibitor, BCR-ABL-IN-11.
Data Presentation: Reported IC50 Values for this compound
Consistent and reproducible IC50 values are critical for the accurate assessment of inhibitor potency. Variability in these values can arise from a multitude of factors related to experimental setup and execution. Below is a summary of the currently available public data for this compound.
| Compound | Assay Type | Cell Line | Reported IC50 (µM) | Reference |
| This compound | Cell-Based (Anticancer Activity) | K562 | 129.61 | [1] |
Note on Variability: The IC50 value presented is from a single study. It is common for IC50 values to vary between different laboratories and even between different experiments within the same lab. This variability can be attributed to differences in cell culture conditions, passage number, assay reagents, and instrumentation. The troubleshooting section below provides guidance on how to mitigate these factors.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to obtaining reliable and reproducible IC50 values. Below are methodologies for key experiments used in the characterization of BCR-ABL inhibitors.
Protocol 1: Cell-Based IC50 Determination using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps for determining the IC50 value of this compound in a cell-based assay by measuring cell viability.
Materials:
-
BCR-ABL positive cell line (e.g., K562)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (for stock solution)
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture K562 cells to a logarithmic growth phase.
-
Perform a cell count and dilute the cells to the desired seeding density in complete culture medium.
-
Seed the cells into the wells of an opaque-walled 96-well plate.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations.
-
Add the diluted compound or vehicle control (medium with the same final DMSO concentration) to the appropriate wells.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (from wells with medium only) from all experimental readings.
-
Normalize the data by expressing the luminescence of treated wells as a percentage of the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
Protocol 2: Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
This protocol describes the determination of the IC50 value of this compound in a biochemical assay that measures the activity of the purified BCR-ABL kinase.
Materials:
-
Recombinant BCR-ABL kinase
-
Substrate (e.g., ABLtide peptide)
-
ATP
-
Kinase reaction buffer
-
This compound
-
DMSO
-
ADP-Glo™ Kinase Assay kit
-
Luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction mixture containing the kinase reaction buffer, recombinant BCR-ABL kinase, and substrate.
-
Prepare serial dilutions of this compound in DMSO and then in kinase reaction buffer.
-
Add the diluted inhibitor or vehicle control to the reaction wells.
-
-
Initiation of Kinase Reaction:
-
Add ATP to each well to initiate the kinase reaction.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
-
Termination and ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Luminescence Measurement:
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the control reaction (no inhibitor).
-
Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Troubleshooting Guides and FAQs
This section addresses common issues encountered during the determination of this compound IC50 values.
Frequently Asked Questions (FAQs)
Q1: Why is there a significant difference between the IC50 value I obtained and the one reported in the literature?
A1: Discrepancies in IC50 values are common and can be attributed to several factors:
-
Assay Type: A cell-based IC50 will typically be higher than a biochemical IC50 due to factors like cell membrane permeability, off-target effects, and cellular metabolism of the compound.
-
Cell Line Differences: Different cell lines can have varying levels of BCR-ABL expression, different signaling pathway dependencies, and varying expression of drug efflux pumps, all of which can influence inhibitor sensitivity.
-
Experimental Conditions: Variations in cell density, incubation time, serum concentration in the media, and the specific viability or kinase assay used can all lead to different IC50 values.
-
Compound Purity and Handling: The purity of the this compound sample and how it has been stored and handled can affect its activity.
Q2: My IC50 values for this compound are not reproducible between experiments. What are the likely causes?
A2: Lack of reproducibility is a common challenge. Key areas to investigate include:
-
Cell Culture Consistency: Ensure that cells are used at a consistent passage number and are in the logarithmic growth phase. Over-confluent or stressed cells will respond differently to inhibitors.
-
Reagent Variability: Use the same batches of reagents (e.g., FBS, assay kits) whenever possible. If a new batch is introduced, it is good practice to re-validate the assay.
-
Pipetting Accuracy: Inaccurate pipetting, especially during serial dilutions, can introduce significant errors.
-
DMSO Concentration: Ensure the final concentration of DMSO is consistent across all wells and is at a level that does not affect cell viability.
Q3: What is the difference between a biochemical assay and a cell-based assay for IC50 determination?
A3:
-
Biochemical Assays: These assays use purified components (the kinase and a substrate) in a cell-free system. They measure the direct inhibitory effect of a compound on the kinase's enzymatic activity.
-
Cell-Based Assays: These assays are performed on living cells. They measure the overall effect of a compound on cell viability or a specific cellular process. This provides a more physiologically relevant measure of a compound's potential therapeutic effect, as it takes into account factors like cell permeability and metabolism.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Inconsistent cell seeding- Pipetting errors- Edge effects in the microplate | - Ensure a homogenous cell suspension before seeding.- Use calibrated pipettes and practice proper pipetting techniques.- Avoid using the outer wells of the plate for experimental data; fill them with media to maintain humidity. |
| IC50 value is consistently higher than expected | - Compound degradation- Cell line has developed resistance- Suboptimal incubation time | - Prepare fresh dilutions of this compound from a properly stored stock for each experiment.- Verify the identity and BCR-ABL expression level of your cell line.- Perform a time-course experiment to determine the optimal incubation time for the inhibitor. |
| IC50 value is consistently lower than expected | - Incorrect calculation of stock solution concentration- Contamination of cell culture (e.g., mycoplasma)- Cytotoxicity of the solvent (DMSO) at the concentrations used | - Re-verify the molecular weight and re-calculate the concentration of your stock solution.- Regularly test cell cultures for mycoplasma contamination.- Perform a vehicle control experiment to determine the highest non-toxic concentration of DMSO for your cell line. |
| Poor dose-response curve (no sigmoidal shape) | - Inappropriate concentration range tested- Compound insolubility at higher concentrations | - Test a wider range of inhibitor concentrations, typically spanning several orders of magnitude.- Visually inspect the compound dilutions for any signs of precipitation. If necessary, adjust the solvent or use a lower top concentration. |
Visualizations
BCR-ABL Signaling Pathway
The following diagram illustrates the key downstream signaling pathways activated by the constitutively active BCR-ABL kinase.
Caption: Downstream signaling pathways activated by the BCR-ABL oncoprotein.
Experimental Workflow for Cell-Based IC50 Determination
This diagram outlines the major steps in determining the IC50 value of an inhibitor using a cell-based viability assay.
Caption: Workflow for a cell-based IC50 determination experiment.
Logical Relationship of Factors Affecting IC50 Variability
This diagram illustrates the interplay of different experimental factors that can contribute to variability in measured IC50 values.
Caption: Key experimental factors contributing to IC50 value variability.
References
BCR-ABL-IN-11 degradation and storage conditions
Welcome to the technical support center for BCR-ABL-IN-11. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, handling, and use of this compound in experimental settings. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful application of this inhibitor in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a chemical inhibitor of the BCR-ABL fusion protein.[1][2] It demonstrates anticancer activity, specifically against chronic myelogenous leukemia (CML), by targeting the tyrosine kinase activity of the BCR-ABL oncoprotein. In K562 human CML cells, this compound has an IC50 of 129.61 μM.[1][2]
Q2: How should I store this compound?
A2: Proper storage is crucial to maintain the stability and activity of the compound. Recommendations for storage are provided in the Certificate of Analysis that accompanies the product. General guidelines suggest storing the solid compound in a cool, dry place. For solutions, it is recommended to aliquot and store at -20°C or -80°C, avoiding repeated freeze-thaw cycles.[3] Once thawed, aliquots may be kept at 4°C for up to two weeks.[3]
Q3: How do I reconstitute this compound?
A3: To reconstitute this compound, it is recommended to prepare a stock solution in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO).[3] For detailed instructions on preparing a stock solution, please refer to the "Experimental Protocols" section below.
Q4: What is the solubility of this compound?
A4: While specific solubility data in various solvents is not extensively published, it is generally soluble in DMSO.[3] For cell-based assays, it is common practice to dilute the DMSO stock solution in a cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your experiment is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q5: Is this compound sensitive to light?
A5: Information regarding the light sensitivity of this compound is not explicitly stated in the available literature. However, as a general precaution for chemical compounds, it is advisable to store solutions in light-protected vials and minimize exposure to direct light during experiments.
Storage and Stability Data
Quantitative data on the degradation and stability of this compound is limited. The following table summarizes the available information and general recommendations.
| Parameter | Condition | Recommendation/Data | Source |
| Form | Solid (Powder) | Store in a cool, dry place as per the Certificate of Analysis. | [3] |
| Solution | Aliquoted in DMSO | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | [3] |
| Short-term Solution Storage | Thawed Aliquots | Can be kept at 4°C for up to two weeks. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for use in downstream experiments.
Materials:
-
This compound (solid)
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening.
-
Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM). The molecular weight of this compound is 346.38 g/mol .[1]
-
Add the calculated volume of sterile DMSO to the vial containing the solid compound.
-
Vortex briefly to dissolve the compound completely. Gentle warming (e.g., in a 37°C water bath for a few minutes) may assist in dissolution if necessary.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Cell-Based Assay for Inhibition of K562 Cell Proliferation
Objective: To determine the effect of this compound on the proliferation of the BCR-ABL positive cell line, K562.
Materials:
-
K562 cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Plate reader
Procedure:
-
Culture K562 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Seed K562 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (DMSO only).
-
Add 100 µL of the diluted this compound or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time and then measure the absorbance or luminescence using a plate reader at the appropriate wavelength.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no inhibition in cell-based assays | Compound Degradation: Improper storage of the stock solution. | Ensure stock solutions are stored at -20°C or -80°C and avoid multiple freeze-thaw cycles. Use freshly thawed aliquots. |
| Compound Precipitation: The compound may have precipitated out of the solution upon dilution in the aqueous culture medium. | Visually inspect the diluted solutions for any precipitates. Consider using a lower final concentration or a different formulation if solubility is an issue. | |
| Cell Health: Cells may be unhealthy, have a high passage number, or be contaminated. | Use cells with a low passage number and regularly check for mycoplasma contamination. Ensure optimal cell culture conditions. | |
| High background in kinase assays | Non-specific binding: The antibody or substrate may be binding non-specifically. | Optimize blocking conditions and antibody/substrate concentrations. Include appropriate negative controls. |
| Contamination: Reagents or equipment may be contaminated. | Use sterile techniques and fresh, high-quality reagents. | |
| Variability between experimental replicates | Pipetting errors: Inaccurate pipetting can lead to significant variations. | Use calibrated pipettes and ensure proper pipetting techniques. Prepare a master mix for treatments where possible. |
| Uneven cell seeding: Inconsistent cell numbers across wells. | Ensure the cell suspension is homogenous before seeding by gentle mixing. |
Visualizations
Caption: Simplified BCR-ABL signaling pathway and the inhibitory action of this compound.
References
interpreting unexpected results with BCR-ABL-IN-11
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using BCR-ABL-IN-11, a known inhibitor of the BCR-ABL tyrosine kinase.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an inhibitor of the BCR-ABL fusion protein's tyrosine kinase activity.[1][2] The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives chronic myelogenous leukemia (CML) by phosphorylating downstream substrates, leading to uncontrolled cell proliferation and inhibition of apoptosis.[3][4][5] Like other ATP-competitive tyrosine kinase inhibitors, this compound likely binds to the ATP-binding pocket of the ABL kinase domain, preventing the phosphorylation of its substrates.[4]
Q2: In which cell line has this compound been shown to be active?
A2: this compound has demonstrated activity in the K562 cell line, which is derived from a CML patient in blast crisis and is positive for the BCR-ABL fusion protein.[1][2]
Q3: What is the reported potency of this compound?
A3: The half-maximal inhibitory concentration (IC50) of this compound for inhibiting the growth of K562 cells is 129.61 μM.[1][2]
Q4: What are the primary downstream signaling pathways of BCR-ABL?
A4: The constitutively active BCR-ABL kinase activates several key signaling pathways that promote cell survival and proliferation. These include the RAS/RAF/MEK/ERK pathway, the PI3K/AKT/mTOR pathway, and the JAK/STAT pathway.[4][5][6][7]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: No or weak inhibition of BCR-ABL activity observed.
Q: I am not observing the expected decrease in phosphorylation of BCR-ABL or its downstream targets (e.g., p-CrkL) in my Western blot. What could be the cause?
A: This could be due to several factors related to the compound, experimental setup, or cell conditions.
-
Suboptimal Inhibitor Concentration: The published IC50 of 129.61 μM in K562 cells is relatively high.[1][2] Ensure you are using a concentration range that brackets this value. It is recommended to perform a dose-response experiment.
-
Compound Solubility and Stability: Verify that this compound is fully dissolved in the vehicle solvent (e.g., DMSO) and then diluted in your culture medium. Precipitated compound will not be effective. Also, ensure the compound is stable under your experimental conditions (e.g., temperature, light exposure).
-
High Cell Density: A very high density of K562 cells may require a higher concentration of the inhibitor to achieve the desired effect. Ensure you are using a consistent and appropriate cell density for your assays.
-
Western Blotting Technique: The detection of phosphorylated proteins requires a specific and optimized protocol.[8][9][10][11][12]
-
Phosphatase Activity: Ensure that phosphatase inhibitors are included in your cell lysis buffer to prevent dephosphorylation of your target proteins.[8][9][10]
-
Blocking Agent: Use 5% Bovine Serum Albumin (BSA) in TBST for blocking, as milk contains phosphoproteins (casein) that can cause high background with phospho-specific antibodies.[9][10][11]
-
Antibody Quality: Verify the specificity and optimal dilution of your primary antibodies for both the phosphorylated and total protein.
-
Issue 2: High levels of cell death or unexpected cellular phenotypes.
Q: I am observing significant cytotoxicity or a phenotype that does not align with BCR-ABL inhibition. What could be the reason?
A: This may be due to off-target effects or issues with the experimental conditions.
-
Off-Target Kinase Inhibition: Many kinase inhibitors can affect other kinases besides the intended target, especially at higher concentrations.[13][14][15] Given the high IC50 of this compound, it is plausible that at effective concentrations, it may inhibit other kinases that regulate cell viability.
-
Troubleshooting Step: To investigate this, you can perform a rescue experiment by overexpressing a drug-resistant mutant of BCR-ABL. If the phenotype is not reversed, it is likely an off-target effect.[13][14] Another approach is to test the inhibitor in a BCR-ABL-negative cell line to see if similar effects are observed.
-
-
Solvent Toxicity: Ensure that the final concentration of the vehicle (e.g., DMSO) in your cell culture medium is not exceeding a non-toxic level (typically ≤ 0.5%). Always include a vehicle-only control in your experiments.
-
Cell Line Specific Effects: The observed effects could be specific to the genetic background of your cell line. Testing in other BCR-ABL positive and negative cell lines can help clarify this.[13]
Issue 3: Inconsistent results between experiments.
Q: My results with this compound are not reproducible. Why?
A: Lack of reproducibility often stems from variability in experimental parameters.
-
Cell Passage Number: Use K562 cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic drift.
-
Cell Health and Confluency: Ensure cells are in the logarithmic growth phase and at a consistent density when starting your experiment.[16][17][18][19]
-
Inhibitor Preparation: Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution to avoid degradation.
-
Assay Conditions: Maintain consistent incubation times, temperatures, and reagent concentrations across all experiments.
Quantitative Data Summary
The following table summarizes the known quantitative data for this compound.
| Parameter | Value | Cell Line | Reference |
| IC50 | 129.61 μM | K562 | [1][2] |
Detailed Experimental Protocols
K562 Cell Culture Protocol
This protocol is adapted for the maintenance of the K562 suspension cell line.
-
Complete Growth Medium:
-
Iscove's Modified Dulbecco's Medium (IMDM) or RPMI-1640
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
-
Thawing Frozen Cells:
-
Quickly thaw the vial of frozen K562 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 150 x g for 5-7 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer to a T-25 culture flask.
-
-
Cell Maintenance:
-
Culture cells at 37°C in a humidified incubator with 5% CO2.
-
Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.[18]
-
Split the culture every 2-3 days by adding fresh medium to dilute the cell suspension to a density of 1-2 x 10^5 cells/mL.
-
Western Blot Protocol for Phospho-BCR-ABL Analysis
This protocol is designed to assess the phosphorylation status of BCR-ABL and its downstream targets in K562 cells treated with this compound.
-
Cell Seeding and Treatment:
-
Seed K562 cells in a 6-well plate at a density of 5 x 10^5 cells/mL.
-
Treat cells with varying concentrations of this compound (e.g., 0, 10, 50, 100, 150, 200 μM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 2, 6, or 24 hours).
-
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cell pellet in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[8][10]
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-40 μg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate proteins on an 8% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.[8][10][11]
-
Incubate the membrane with a primary antibody against phospho-BCR-ABL (e.g., anti-p-Tyr177) or a downstream target (e.g., anti-p-CrkL) overnight at 4°C. Dilute the antibody in 5% BSA/TBST as recommended by the manufacturer.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
-
Stripping and Reprobing:
-
To confirm equal protein loading, the membrane can be stripped and reprobed with an antibody against total BCR-ABL, total CrkL, or a loading control like GAPDH or β-actin.
-
Visualizations
Caption: BCR-ABL Signaling Pathways and Point of Inhibition.
Caption: General Experimental Workflow for Testing this compound.
Caption: Troubleshooting Logic for Unexpected this compound Results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 9. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 16. encodeproject.org [encodeproject.org]
- 17. genome.ucsc.edu [genome.ucsc.edu]
- 18. Cell culture, transfection, and imaging of K562 cells [protocols.io]
- 19. encodeproject.org [encodeproject.org]
Validation & Comparative
A Comparative Analysis of BCR-ABL-IN-11 and Imatinib on Chronic Myeloid Leukemia (CML) Cell Viability
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of two BCR-ABL tyrosine kinase inhibitors, BCR-ABL-IN-11 and the established first-line therapeutic, imatinib, on the viability of Chronic Myeloid Leukemia (CML) cells. The following sections present a comprehensive overview of their mechanisms of action, comparative quantitative data on their anti-proliferative effects, detailed experimental protocols for key viability assays, and visual representations of the pertinent signaling pathways and experimental workflows.
Introduction
Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and resistance to apoptosis.[1][2][3] Targeted inhibition of the BCR-ABL kinase is a cornerstone of CML therapy. Imatinib, a potent BCR-ABL inhibitor, revolutionized the treatment of CML by inducing apoptosis and inhibiting the proliferation of CML cells.[4][5][6] this compound is another compound identified as an inhibitor of the BCR-ABL kinase.[7] This guide aims to provide a direct comparison of the available data on the effects of these two compounds on CML cell viability.
Mechanism of Action
Both imatinib and this compound target the ATP-binding site of the ABL kinase domain of the BCR-ABL oncoprotein. By competitively inhibiting ATP binding, these molecules prevent the autophosphorylation of the BCR-ABL kinase and the subsequent phosphorylation of its downstream substrates. This blockade of downstream signaling pathways, such as the JAK/STAT, PI3K/AKT, and MAPK pathways, ultimately leads to the inhibition of cell proliferation and the induction of apoptosis in BCR-ABL positive cells.[4][8][9]
Quantitative Data Comparison
The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of this compound and imatinib in various CML cell lines. The IC50 value represents the concentration of the inhibitor required to reduce the viability of the cancer cells by 50% and is a key measure of a drug's potency.
| Inhibitor | Cell Line | IC50 Value | Reference |
| This compound | K562 | 129.61 µM | [7] |
| Imatinib | K562 | ~0.08 µM - 1.5 µM | [10][11][12] |
| LAMA-84 | ~0.3 µM | [13][14] | |
| KCL-22 | ~0.3 µM - 0.5 µM | [10][15] |
Experimental Protocols
Cell Viability Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability. It measures the metabolic activity of cells, which is an indicator of their viability.
-
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Protocol:
-
Seed CML cells (e.g., K562, LAMA-84, KCL-22) in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound or imatinib for a specified period (e.g., 48 or 72 hours). Include untreated cells as a control.
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control and determine the IC50 value.
-
2. Trypan Blue Exclusion Assay
This assay is used to differentiate viable from non-viable cells based on membrane integrity.
-
Principle: Viable cells with intact cell membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.
-
Protocol:
-
Treat CML cells with the desired concentrations of this compound or imatinib for the designated time.
-
Harvest the cells and resuspend them in a suitable buffer (e.g., PBS).
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.
-
Incubate for a few minutes at room temperature.
-
Load the mixture onto a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue) cells.
-
Calculate the percentage of viable cells.
-
Visualizations
Caption: BCR-ABL signaling pathways and points of inhibition.
Caption: Workflow for CML cell viability assessment.
Conclusion
Based on the currently available data, imatinib demonstrates significantly greater potency in inhibiting the viability of CML cells compared to this compound. The IC50 values for imatinib are in the nanomolar to low micromolar range across various CML cell lines, whereas the reported IC50 for this compound in K562 cells is substantially higher at 129.61 µM. This marked difference in potency suggests that imatinib is a far more effective inhibitor of CML cell proliferation in vitro. Further research is required to elucidate the specific effects of this compound on apoptosis and the cell cycle in CML cells to enable a more comprehensive comparison with imatinib.
References
- 1. Molecular biology of bcr-abl1–positive chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BCR-ABL kinase is dead; long live the CML stem cell - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic options for chronic myeloid leukemia: focus on imatinib (Glivec®, Gleevec™) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Response and Resistance to BCR-ABL1-Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Disrupting BCR-ABL in Combination with Secondary Leukemia-Specific Pathways in CML Cells Leads to Enhanced Apoptosis and Decreased Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ND-09 inhibits chronic myeloid leukemia K562 cell growth by regulating BCR-ABL signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. In Vitro Comparison of the Effects of Imatinib and Ponatinib on Chronic Myeloid Leukemia Progenitor/Stem Cell Features - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Metabolic characteristics of imatinib resistance in chronic myeloid leukaemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imatinib and nilotinib induce apoptosis of chronic myeloid leukemia cells through a Bim-dependant pathway modulated by cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Imatinib-resistant chronic myeloid leukemia (CML): Current concepts on pathogenesis and new emerging pharmacologic approaches - PMC [pmc.ncbi.nlm.nih.gov]
Specificity Profiling of BCR-ABL-IN-11 Against Other Kinases: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitor BCR-ABL-IN-11 (also known as Bafetinib or INNO-406) with other kinase inhibitors, supported by experimental data. The focus is on its specificity and off-target effects, crucial for assessing its potential as a therapeutic agent.
Introduction
This compound is a potent, second-generation dual inhibitor of the BCR-ABL fusion protein and the SRC family kinase Lyn.[1][2] The BCR-ABL fusion gene is the hallmark of chronic myeloid leukemia (CML), and its constitutive kinase activity is a primary driver of the disease. While first-generation inhibitors like imatinib have revolutionized CML treatment, resistance, often due to mutations in the ABL kinase domain or activation of alternative signaling pathways involving kinases like Lyn, remains a clinical challenge. This compound was developed to overcome these resistance mechanisms. This guide delves into the selectivity profile of this compound against a panel of other kinases, providing a comparative analysis of its on-target potency and off-target effects.
Quantitative Analysis of Kinase Inhibition
The inhibitory activity of this compound has been evaluated against a wide range of kinases. The following tables summarize the key findings from in vitro kinase assays.
Table 1: Potency of this compound against Primary Targets
| Kinase | IC50 (nM) | Reference |
| BCR-ABL | 5.8 | [1] |
| Lyn | 19 | [1] |
Table 2: Selectivity Profile of this compound against a Broader Kinase Panel
A comprehensive kinome scan of this compound (INNO-406) was performed against a panel of 272 kinases at a concentration of 1 µM. Of these, 23 kinases showed more than 80% inhibition, indicating a degree of selectivity.[3] At a lower concentration of 100 nM, this compound demonstrated significant inhibition of four tyrosine kinases: ABL, ABL-related gene (ARG), FYN, and LYN.[4]
| Kinase Family | Representative Kinases Inhibited (>50% at 100 nM) | Comments |
| ABL | ABL, ARG | High potency against the primary target and its related kinase. |
| SRC | Lyn, Fyn | Dual inhibition of ABL and Lyn is a key feature. Inhibition of other SRC family members is less pronounced compared to inhibitors like dasatinib.[3] |
It is noteworthy that this compound is effective against a variety of imatinib-resistant BCR-ABL mutants, with the exception of the T315I mutation.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Kinase Inhibition Assay (Radiometric)
This method is commonly used to determine the IC50 values of kinase inhibitors.
-
Reaction Setup: Kinase reactions are performed in a final volume of 25 µL containing a reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT), a specific peptide substrate, and the kinase enzyme.
-
Inhibitor Addition: this compound is serially diluted in DMSO and added to the reaction mixture.
-
Reaction Initiation: The kinase reaction is initiated by adding ATP, typically including a radioactive isotope such as [γ-³³P]ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
Reaction Termination: The reaction is stopped by adding a stop solution, such as 3% phosphoric acid.
-
Quantification: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter. The IC50 value is calculated by fitting the data to a dose-response curve.
Kinome Scanning (Competitive Binding Assay)
This high-throughput method assesses the interaction of an inhibitor with a large panel of kinases.
-
Kinase Immobilization: A library of kinases is immobilized on a solid support.
-
Inhibitor Incubation: The immobilized kinases are incubated with a known concentration of this compound.
-
Probe Addition: A proprietary, tagged, broad-spectrum kinase inhibitor (probe) is added to the mixture. This probe competes with this compound for binding to the kinases.
-
Quantification: The amount of probe bound to each kinase is quantified, typically using quantitative PCR (qPCR) for the tag or a fluorescence-based method.
-
Data Analysis: The percentage of probe displaced by this compound is calculated, which reflects the binding affinity of the test compound for each kinase. A lower amount of bound probe indicates stronger binding of this compound.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Kinase Profiling
Caption: Workflow for in vitro kinase specificity profiling.
Signaling Pathways of Key Kinases Inhibited by this compound
Caption: Inhibition of BCR-ABL and Lyn signaling by this compound.
Conclusion
This compound is a potent dual inhibitor of BCR-ABL and Lyn kinases with a relatively selective profile compared to some other second-generation inhibitors. Its ability to inhibit a range of imatinib-resistant BCR-ABL mutants, while sparing many other kinases, suggests a favorable therapeutic window. The data presented in this guide, including IC50 values and kinome scan results, provide valuable insights for researchers and drug developers working on novel therapies for CML and other malignancies driven by these kinases. Further investigation into its off-target effects and in vivo efficacy is warranted to fully characterize its clinical potential.
References
- 1. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NS-187, a potent and selective dual Bcr-Abl/Lyn tyrosine kinase inhibitor, is a novel agent for imatinib-resistant leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bafetinib (INNO-406; NS187) | Bcr-Abl inhibitor | dual Bcr-Abl/Lyn inhibitor | CAS 859212-16-1 | Buy INNO406; NS-187 from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
Validating the Activity of BCR-ABL-IN-11 in Patient-Derived Samples: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the activity of the novel BCR-ABL inhibitor, BCR-ABL-IN-11, in clinically relevant patient-derived samples. Due to the limited publicly available data on this compound, this document outlines the established methodologies and expected outcomes based on the known activity of other BCR-ABL tyrosine kinase inhibitors (TKIs) like Imatinib.
Overview of this compound
This compound (also referred to as Compound 2) has been identified as an inhibitor of the BCR-ABL tyrosine kinase.[1][2][3] The primary available data point for its activity is an in vitro IC50 value in a human chronic myelogenous leukemia (CML) cell line.
Table 1: In Vitro Activity of this compound
| Compound | Cell Line | Assay | IC50 | Reference |
| This compound | K562 | MTT Assay | 129.61 μM | [1][2] |
Note: The high IC50 value suggests a lower potency compared to clinically approved BCR-ABL inhibitors. Further validation in patient-derived cells is crucial to determine its therapeutic potential.
Comparative Efficacy in Patient-Derived CML Cells
While direct comparative data for this compound in patient-derived samples is not publicly available, a comprehensive validation would involve comparing its effects on cell viability and apoptosis against established TKIs.
Table 2: Expected Comparative Efficacy in Primary CML Blasts
| Compound | Expected IC50 Range (Cell Viability) | Expected Apoptosis Induction |
| This compound | Data Not Available | Data Not Available |
| Imatinib | 0.1 - 1.0 µM | Significant induction at effective concentrations |
| Dasatinib | 1 - 10 nM | Potent induction at effective concentrations |
| Nilotinib | 10 - 50 nM | Potent induction at effective concentrations |
Experimental Protocols for Validation in Patient-Derived Samples
Validating the efficacy of a novel BCR-ABL inhibitor requires robust and standardized experimental protocols using primary cells from CML patients.
Isolation of Primary CML Cells
Mononuclear cells (MNCs) should be isolated from the peripheral blood or bone marrow of CML patients using Ficoll-Paque density gradient centrifugation. The viability of the isolated cells should be assessed using Trypan Blue exclusion.
Cell Viability Assay
The effect of this compound on the viability of primary CML cells should be determined using a quantitative assay.
-
Protocol:
-
Seed primary CML cells in 96-well plates at a density of 1 x 10^5 cells/well.
-
Treat the cells with a serial dilution of this compound (and comparator TKIs) for 72 hours.
-
Assess cell viability using a metabolic assay such as MTS or a resazurin-based reagent (e.g., alamarBlue).[4] These assays measure the metabolic activity of viable cells, which is proportional to the number of living cells.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the inhibitor that reduces cell viability by 50%.
-
Apoptosis Assay
The induction of apoptosis is a key mechanism of action for BCR-ABL inhibitors.
-
Protocol:
-
Treat primary CML cells with this compound at concentrations around the determined IC50 for 24-48 hours.
-
Stain the cells with Annexin V-FITC and Propidium Iodide (PI).[5]
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.
-
BCR-ABL Kinase Activity Assay
Directly measuring the inhibition of BCR-ABL kinase activity in patient-derived cells is crucial for confirming the mechanism of action.
-
Protocol:
-
Treat primary CML cells with this compound for a short period (e.g., 2-4 hours).
-
Lyse the cells and perform an immunoprecipitation to isolate the BCR-ABL protein.
-
Perform an in vitro kinase assay using a specific substrate for ABL kinase (e.g., Abltide).[6][7]
-
The phosphorylation of the substrate can be measured using various methods, including radioactive labeling (32P-ATP) or non-radioactive methods like ELISA-based assays with phospho-specific antibodies.[8][9]
-
Alternatively, the phosphorylation status of downstream targets of BCR-ABL, such as CRKL, can be assessed by Western blotting as an indirect measure of kinase inhibition.[10]
-
Signaling Pathways and Experimental Workflow
Understanding the underlying molecular pathways and the experimental workflow is essential for interpreting the validation data.
Caption: The constitutively active BCR-ABL kinase activates multiple downstream signaling pathways.
Caption: Experimental workflow for testing this compound in patient-derived CML cells.
Conclusion
The validation of this compound in patient-derived samples is a critical step in evaluating its potential as a therapeutic agent for CML. While current data is limited to a single cell line, the experimental framework provided here offers a comprehensive approach to assess its efficacy and mechanism of action in a clinically relevant context. Direct comparison with established TKIs will be essential to determine its relative potency and potential advantages. The lack of publicly available data on this compound in patient-derived samples underscores the need for further research to ascertain its clinical viability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Viability Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Successful Preservation of Native BCR::ABL1 in Chronic Myeloid Leukemia Primary Leukocytes Reveals a Reduced Kinase Activity [frontiersin.org]
- 7. promega.com [promega.com]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
head-to-head comparison of BCR-ABL-IN-11 and GNF-2
In the landscape of targeted cancer therapy, inhibitors of the BCR-ABL fusion protein, a hallmark of chronic myeloid leukemia (CML), are of paramount importance. This guide provides a detailed head-to-head comparison of two such inhibitors: BCR-ABL-IN-11 and GNF-2. While both compounds target the BCR-ABL tyrosine kinase, they exhibit distinct mechanisms of action and efficacy profiles. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of these molecules.
Overview and Mechanism of Action
GNF-2 is a well-characterized, highly selective, allosteric inhibitor of Bcr-Abl.[1][2] Unlike ATP-competitive inhibitors that bind to the kinase's active site, GNF-2 binds to the myristate-binding pocket located near the C-terminus of the Abl kinase domain.[3][4] This binding event induces a conformational change in the protein that locks it in an inactive state, thereby preventing its downstream signaling activities.[3] This non-ATP competitive mechanism allows GNF-2 to be effective against certain mutations that confer resistance to traditional ATP-site inhibitors.[4]
This compound , on the other hand, is a less extensively characterized compound. It has been identified as a BCR-ABL inhibitor, but detailed information regarding its precise mechanism of action and binding site is not as readily available in the scientific literature.[5] The significant difference in potency, as detailed below, suggests a potentially different or less efficient mode of inhibition compared to GNF-2.
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and GNF-2, providing a clear comparison of their inhibitory activities.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Cell Line | IC50 | Notes |
| This compound | K562 | 129.61 µM | Chronic Myelogenous Leukemia cell line. |
| GNF-2 | Ba/F3.p210 | 138 nM | Murine pro-B cell line expressing p210 BCR-ABL.[1] |
| K562 | 273 nM | Chronic Myelogenous Leukemia cell line.[1] | |
| SUP-B15 | 268 nM | B-cell acute lymphoblastic leukemia cell line.[1] | |
| Ba/F3.p210 E255V | 268 nM | Cell line with an imatinib-resistant mutation.[1] | |
| Ba/F3.p210 Y253H | 194 nM | Cell line with an imatinib-resistant mutation.[1] | |
| Cellular Tyrosine Phosphorylation | 267 nM | Inhibition of Bcr-Abl autophosphorylation.[1][6] |
Note: A lower IC50 value indicates greater potency. The data clearly indicates that GNF-2 is a significantly more potent inhibitor of BCR-ABL than this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Cell Proliferation Assay (e.g., MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., K562, Ba/F3.p210) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in a final volume of 100 µL of appropriate growth medium.
-
Compound Treatment: The cells are treated with serial dilutions of the inhibitor (e.g., GNF-2 or this compound) or DMSO as a vehicle control.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.
-
Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the DMSO-treated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blotting for Phospho-STAT5
-
Cell Lysis: Cells treated with the inhibitor or vehicle control are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-STAT5 (p-STAT5) and total STAT5.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: The band intensities are quantified using densitometry software, and the levels of p-STAT5 are normalized to total STAT5.
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the BCR-ABL signaling pathway, the mechanism of action of the inhibitors, and a typical experimental workflow.
Caption: The BCR-ABL signaling pathway leading to leukemogenesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bcr-abl inhibitor GNF-2 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Targeting wild-type and T315I Bcr-Abl by combining allosteric with ATP-site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. rndsystems.com [rndsystems.com]
Comparative Analysis of Cross-Resistance Profiles of BCR-ABL Tyrosine Kinase Inhibitors
A Guide for Researchers, Scientists, and Drug Development Professionals
Note on BCR-ABL-IN-11: Comprehensive cross-resistance studies and detailed inhibitory profiles for the compound this compound are not extensively available in the public domain. The limited data indicates an IC50 value of 129.61 μM for K562 cells, suggesting significantly lower potency compared to clinically established Tyrosine Kinase Inhibitors (TKIs). Due to the scarcity of data, a direct comparative analysis of this compound against other TKIs is not feasible at this time.
This guide provides a framework for such a comparative analysis, utilizing data from well-characterized BCR-ABL inhibitors—Imatinib, Ponatinib, and Asciminib—to illustrate the methodologies, data presentation, and visualization required for a thorough cross-resistance study.
Introduction to BCR-ABL and TKI Resistance
The fusion protein BCR-ABL is a constitutively active tyrosine kinase that is the primary cause of Chronic Myeloid Leukemia (CML).[1][2] Tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the ABL kinase domain have transformed CML treatment.[1] However, the emergence of resistance, most commonly through point mutations in the BCR-ABL kinase domain, remains a significant clinical challenge.[3][4] The T315I "gatekeeper" mutation, for instance, confers resistance to most first and second-generation TKIs.[3][5] More complex compound mutations can also lead to resistance to later-generation inhibitors.[6]
This guide compares the cross-resistance profiles of three major classes of BCR-ABL TKIs:
-
Imatinib: A first-generation ATP-competitive inhibitor.
-
Ponatinib: A third-generation pan-BCR-ABL inhibitor, effective against the T315I mutation.[5]
-
Asciminib: A first-in-class allosteric inhibitor that binds to the myristoyl pocket of ABL1, representing a different mechanism of action.[7]
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Imatinib, Ponatinib, and Asciminib against wild-type (WT) BCR-ABL and various common mutants. Lower IC50 values indicate higher potency.
Table 1: IC50 Values (nM) of TKIs against Single BCR-ABL Mutations
| BCR-ABL Mutant | Imatinib | Ponatinib | Asciminib |
| Wild-Type | 25 - 50 | 0.4 - 2 | 0.5 - 1.5 |
| P-loop Mutations | |||
| G250E | 200 - 400 | 2 - 5 | 1 - 3 |
| Y253H | 300 - 600 | 2 - 6 | 1 - 4 |
| E255K/V | 1000 - 5000 | 5 - 20 | 2 - 8 |
| Gatekeeper Mutation | |||
| T315I | >10,000 | 10 - 40 | 10 - 30 |
| Other Clinically Relevant Mutations | |||
| M351T | 150 - 300 | 1 - 4 | 1 - 3 |
| F359V | 100 - 250 | 1 - 3 | 50 - 150 |
| Allosteric Pocket Mutations | |||
| A337V | 30 - 60 | 0.5 - 2 | >1000 |
| P465S | 40 - 80 | 1 - 3 | >1000 |
Data compiled from multiple sources and represent approximate ranges.
Table 2: IC50 Values (nM) of TKIs against Compound BCR-ABL Mutations
| BCR-ABL Compound Mutant | Ponatinib |
| E255V / T315I | 659.5 |
| Y253H / T315I | 80 - 120 |
| T315I / M351T | 80 - 110 |
Compound mutations, particularly those including T315I, can confer significant resistance even to potent inhibitors like Ponatinib.[6]
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of cross-resistance studies.
Cell-Based Proliferation Assay
This assay determines the concentration of a TKI required to inhibit the proliferation of BCR-ABL-expressing cells by 50% (IC50).
-
Cell Lines: Ba/F3 murine pro-B cells engineered to express human wild-type or mutant BCR-ABL are commonly used. K562, a human CML cell line endogenously expressing BCR-ABL, is also frequently utilized.
-
Procedure:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well.
-
A serial dilution of the TKI (e.g., from 0.1 nM to 10,000 nM) is added to the wells.
-
Cells are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell viability is assessed using a methanethiosulfonate (MTS) or similar colorimetric assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay).
-
Absorbance is measured using a plate reader, and the data is normalized to untreated controls.
-
IC50 values are calculated using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
-
In Vitro Kinase Assay
This assay directly measures the ability of a TKI to inhibit the enzymatic activity of the BCR-ABL kinase.
-
Materials: Recombinant BCR-ABL (wild-type or mutant) protein, a suitable peptide substrate (e.g., a biotinylated peptide with a tyrosine phosphorylation site), ATP, and the TKI to be tested.
-
Procedure:
-
The recombinant BCR-ABL enzyme is incubated with varying concentrations of the TKI in a kinase reaction buffer.
-
The kinase reaction is initiated by the addition of the peptide substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at 30°C.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA-based detection with an anti-phosphotyrosine antibody.
-
IC50 values are determined by plotting the percentage of kinase inhibition against the TKI concentration.
-
Western Blot Analysis of BCR-ABL Substrate Phosphorylation
This method assesses the inhibition of BCR-ABL kinase activity within intact cells by measuring the phosphorylation of its downstream substrates, such as CRKL.
-
Procedure:
-
BCR-ABL-expressing cells are treated with different concentrations of the TKI for a defined period (e.g., 2-4 hours).
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein lysate are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against phosphorylated CRKL (p-CRKL) and total CRKL (as a loading control).
-
Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence.
-
The intensity of the p-CRKL band relative to the total CRKL band is quantified to determine the extent of kinase inhibition.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions in BCR-ABL signaling and the experimental processes helps in understanding the mechanisms of action and resistance.
Caption: Simplified BCR-ABL signaling pathways leading to cell proliferation and survival.
Caption: General experimental workflow for determining TKI cross-resistance profiles.
Conclusion
The comparison of cross-resistance profiles is essential for understanding the therapeutic potential and limitations of different BCR-ABL TKIs. While ATP-competitive inhibitors like Imatinib and Ponatinib are susceptible to resistance mutations within the kinase domain, allosteric inhibitors such as Asciminib offer an alternative mechanism that can overcome this resistance, although they are vulnerable to mutations in the myristoyl pocket. The development of compound mutations highlights the ongoing challenge of TKI resistance and the need for novel therapeutic strategies, including combination therapies. The methodologies and frameworks presented in this guide can be applied to evaluate novel inhibitors like this compound, once sufficient experimental data becomes available.
References
- 1. The Superior Cytotoxicity of Dual Targeting of BCR/ABL and PI3K in K562 Cells: Proposing a Novel Therapeutic Potential for the Treatment of CML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mercer.openrepository.com [mercer.openrepository.com]
- 3. Mechanistic Insights Into Co-Administration of Allosteric and Orthosteric Drugs to Overcome Drug-Resistance in T315I BCR-ABL1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. mdpi.com [mdpi.com]
- 6. Testing for BCR::ABL kinase mutations in CML and how they impact TKi resistance | VJHemOnc [vjhemonc.com]
- 7. aacrjournals.org [aacrjournals.org]
A Comparative Kinome Analysis of BCR-ABL Inhibitors: Dasatinib vs. Imatinib
For researchers and drug development professionals navigating the landscape of targeted therapies for Chronic Myelied Leukemia (CML), a deep understanding of the selectivity and off-target effects of available inhibitors is paramount. This guide provides a direct comparison of two key BCR-ABL tyrosine kinase inhibitors (TKIs): the first-generation drug Imatinib and the second-generation drug Dasatinib. By examining their kinome scan data, we can elucidate the nuances of their inhibitory profiles, offering insights into their respective therapeutic windows and potential for adverse effects.
Kinase Inhibition Profiles: A Quantitative Comparison
The selectivity of a kinase inhibitor is a critical determinant of its efficacy and safety. Kinome scan assays, which measure the binding affinity of a compound against a large panel of kinases, provide a comprehensive overview of its target profile. Below is a summary of the dissociation constants (Kd) for Dasatinib and Imatinib against the primary target BCR-ABL and a selection of key on- and off-target kinases. A lower Kd value indicates a higher binding affinity.
| Kinase Target | Dasatinib (Kd in nM) | Imatinib (Kd in nM) | Notes |
| ABL1 | <1.0 | 25 | Dasatinib is significantly more potent against the primary target. |
| SRC | 0.8 | >10,000 | Dasatinib is a potent inhibitor of SRC family kinases, a key off-target. |
| c-KIT | 79 | 100 | Both inhibitors show activity against c-KIT. |
| PDGFRA | 1.1 | 160 | Dasatinib shows higher potency against PDGFRA. |
| LYN | 0.6 | 1,400 | Dasatinib demonstrates strong inhibition of the SRC family kinase LYN. |
| EPHA2 | 1.6 | - | Dasatinib inhibits the Ephrin receptor EPHA2. |
Note: The Kd values presented are compiled from various public sources and may exhibit slight variations between different experimental runs and assay conditions.
Experimental Protocols: KINOMEscan Assay
The determination of kinase inhibitor selectivity profiles is crucial for drug development. The KINOMEscan™ platform (Eurofins DiscoverX) is a widely used competition binding assay for profiling small molecule inhibitors against a large panel of kinases.
Principle: The assay is based on the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase captured by the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of captured kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.
Generalized Protocol:
-
Kinase Preparation: A panel of human kinases are expressed, typically as fusion proteins with a DNA tag, in a suitable expression system (e.g., baculovirus-infected insect cells or E. coli).
-
Immobilized Ligand: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Binding Assay:
-
The DNA-tagged kinase, the test compound at various concentrations, and the immobilized ligand are incubated together in a buffer solution.
-
The mixture is allowed to reach equilibrium.
-
-
Washing: Unbound kinase and test compound are removed by washing the solid support.
-
Quantification: The amount of kinase bound to the immobilized ligand is determined by quantifying the attached DNA tag using qPCR.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a control reaction (e.g., DMSO). The dissociation constant (Kd) is calculated by fitting the concentration-response data to a sigmoidal curve.
Signaling Pathway and Inhibition
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that drives CML by activating multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Both Dasatinib and Imatinib target the ATP-binding site of the ABL kinase domain, albeit with different affinities and conformations.
Caption: Simplified BCR-ABL signaling pathway and points of inhibition by Imatinib and Dasatinib.
Conclusion
This comparative guide highlights the distinct kinase selectivity profiles of Dasatinib and Imatinib. Dasatinib is a more potent inhibitor of BCR-ABL and also potently inhibits SRC family kinases, making it a multi-targeted inhibitor.[1] In contrast, Imatinib is more selective for BCR-ABL, c-KIT, and PDGF-R.[1] This broader activity of Dasatinib can be advantageous in overcoming Imatinib resistance but may also contribute to a different side-effect profile. The choice between these inhibitors depends on various factors, including the patient's disease stage, mutation status, and tolerance to therapy. The detailed kinome scan data and understanding of the underlying signaling pathways are crucial for making informed decisions in both clinical practice and ongoing drug discovery efforts.
References
Evaluating the Potency of BCR-ABL Tyrosine Kinase Inhibitors Against the T315I Mutation
For Researchers, Scientists, and Drug Development Professionals
The development of tyrosine kinase inhibitors (TKIs) has revolutionized the treatment of chronic myeloid leukemia (CML), a disease driven by the constitutively active BCR-ABL fusion protein. However, the emergence of resistance mutations, particularly the T315I "gatekeeper" mutation, presents a significant clinical challenge, rendering many first and second-generation TKIs ineffective. This guide provides a comparative overview of the potency of various BCR-ABL inhibitors, with a focus on their activity against the T315I mutation. We will evaluate the available data for BCR-ABL-IN-11 and compare it with established inhibitors such as ponatinib and asciminib.
Inhibitor Potency Against Wild-Type and T315I-Mutant BCR-ABL
The following table summarizes the in vitro potency of selected BCR-ABL inhibitors against the wild-type protein and the T315I mutant, as measured by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate higher potency.
| Inhibitor | Target | Cell Line / Assay | IC50 |
| This compound | BCR-ABL (wild-type) | K562 | 129.61 µM[1] |
| Ponatinib | ABL (wild-type) | Biochemical Assay | 0.37 nM[2] |
| ABL (T315I mutant) | Biochemical Assay | 2.0 nM[2] | |
| Asciminib | ABL (wild-type) | Biochemical Assay | Not explicitly found |
| ABL (T315I mutant) | Cellular Assay | Effective in clinical trials[3] | |
| Rebastinib (DCC-2036) | ABL (wild-type) | Biochemical Assay | 0.8 nM[2][4] |
| ABL (T315I mutant) | Biochemical Assay | 4 nM[2][4] | |
| Imatinib | ABL (wild-type) | Cellular Assay | Low nM range |
| ABL (T315I mutant) | Cellular Assay | High µM range (ineffective) | |
| Nilotinib | ABL (wild-type) | Cellular Assay | Low nM range |
| ABL (T315I mutant) | Cellular Assay | High µM range (ineffective) | |
| Dasatinib | ABL (wild-type) | Cellular Assay | Low nM range |
| ABL (T315I mutant) | Cellular Assay | High µM range (ineffective) |
Note: Direct comparison of IC50 values should be made with caution due to variations in experimental setups (e.g., biochemical vs. cellular assays).
As indicated in the table, there is currently no publicly available data on the potency of this compound specifically against the T315I mutation. Its reported IC50 of 129.61 µM against the K562 cell line, which expresses the wild-type BCR-ABL protein, suggests significantly lower potency compared to other established TKIs. Ponatinib and rebastinib, on the other hand, demonstrate high potency against both wild-type and the T315I mutant BCR-ABL in biochemical assays. Asciminib, an allosteric inhibitor, has also shown efficacy in patients with the T315I mutation in clinical trials.
BCR-ABL Signaling Pathway
The BCR-ABL oncoprotein is a constitutively active tyrosine kinase that activates a complex network of downstream signaling pathways, leading to uncontrolled cell proliferation and survival. Understanding this pathway is crucial for the rational design and evaluation of targeted inhibitors.
Caption: Simplified BCR-ABL signaling pathway leading to cell proliferation and survival.
Experimental Protocols
The evaluation of inhibitor potency against BCR-ABL typically involves a series of in vitro and cell-based assays. Below are generalized methodologies for key experiments.
Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the isolated BCR-ABL kinase domain (both wild-type and T315I mutant).
-
Reagents: Recombinant human ABL kinase domain (wild-type or T315I mutant), a suitable peptide substrate (e.g., Abltide), ATP, and the test inhibitor (e.g., this compound).
-
Procedure:
-
The kinase, substrate, and varying concentrations of the inhibitor are incubated together in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP.
-
After a defined incubation period, the reaction is stopped.
-
The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radioisotope incorporation (³²P-ATP), fluorescence-based assays, or antibody-based detection (e..g., ELISA).
-
-
Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration. The IC50 value is then determined by fitting the data to a dose-response curve.
Cell Proliferation/Viability Assay (Cell-Based Assay)
This assay assesses the effect of an inhibitor on the growth and survival of cancer cells that are dependent on BCR-ABL activity.
-
Cell Lines:
-
K562: A human CML cell line that endogenously expresses the wild-type p210 BCR-ABL protein.[1][5]
-
Ba/F3: A murine pro-B cell line that is dependent on IL-3 for survival. These cells can be engineered to express either wild-type or mutant forms of BCR-ABL (e.g., T315I), rendering them IL-3 independent.
-
-
Procedure:
-
Cells are seeded in multi-well plates.
-
The cells are treated with a range of concentrations of the test inhibitor.
-
After a set incubation period (typically 48-72 hours), cell viability or proliferation is measured. Common methods include:
-
MTT or MTS assay: Measures metabolic activity.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels.
-
Trypan blue exclusion: Counts viable cells.
-
-
-
Data Analysis: The percentage of viable cells is determined for each inhibitor concentration relative to an untreated control. The IC50 value is calculated by plotting the data on a dose-response curve.
Caption: General experimental workflow for evaluating BCR-ABL inhibitor potency.
Conclusion
While this compound has been identified as a BCR-ABL inhibitor, its potency against the wild-type protein appears to be significantly lower than that of clinically established TKIs. Crucially, there is a lack of available data regarding its efficacy against the clinically important T315I resistance mutation. In contrast, inhibitors like ponatinib and rebastinib have demonstrated potent activity against both wild-type and T315I-mutant BCR-ABL in preclinical studies. Asciminib, with its distinct allosteric mechanism of action, also represents a promising therapeutic option for patients with the T315I mutation. Further investigation into the activity of this compound against a panel of BCR-ABL mutants, particularly T315I, is necessary to fully evaluate its potential as a therapeutic agent for CML.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bcr-Abl (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 3. Molecular pathways: BCR-ABL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conformational control inhibition of the BCR-ABL1 tyrosine kinase, including the gatekeeper T315I mutant, by the switch-control inhibitor DCC-2036 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An In-House Method for Molecular Monitoring of BCR-ABL - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking BCR-ABL-IN-11 Against Novel BCR-ABL Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of chronic myeloid leukemia (CML) treatment has been revolutionized by the development of tyrosine kinase inhibitors (TKIs) targeting the constitutively active BCR-ABL oncoprotein. While early inhibitors demonstrated the validity of this therapeutic approach, the emergence of drug resistance, particularly through mutations in the ABL kinase domain such as the formidable T315I "gatekeeper" mutation, has driven the development of next-generation inhibitors with improved potency and broader activity against resistant clones. This guide provides an objective comparison of BCR-ABL-IN-11 against a panel of novel and potent BCR-ABL inhibitors, supported by experimental data to inform research and drug development efforts.
Overview of Inhibitor Mechanisms
BCR-ABL inhibitors primarily function by blocking the ATP-binding site of the ABL kinase domain, preventing the phosphorylation of downstream substrates crucial for leukemic cell proliferation and survival.[1][2] However, novel mechanisms have emerged. This compound is a BCR-ABL inhibitor identified through virtual screening. In contrast, newer agents exhibit varied mechanisms, including potent ATP-competitive inhibition and allosteric inhibition, which targets a site distinct from the ATP-binding pocket.
A notable example of a novel mechanism is Asciminib, which binds to the myristoyl pocket of the ABL1 kinase.[3] This allosteric mechanism locks the kinase in an inactive conformation and provides an alternative strategy to overcome resistance mutations that affect the ATP-binding site.[3][4] Other novel inhibitors like Olverembatinib, PF-114, and Ponatinib are potent, third-generation ATP-competitive inhibitors designed to be effective against a wide range of mutations, including T315I.[5][6][7][8][9]
Comparative Efficacy: In Vitro Studies
The in vitro potency of BCR-ABL inhibitors is a critical determinant of their potential therapeutic efficacy. This is commonly measured by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit a specific biological process by 50%. The following tables summarize the IC50 values for this compound and a selection of novel inhibitors against wild-type BCR-ABL and the T315I mutant in various CML cell lines.
Table 1: Inhibitor Potency (IC50) against Wild-Type BCR-ABL
| Inhibitor | Cell Line | IC50 Value | Citation(s) |
| This compound | K562 | 129.61 µM | [10] |
| Asciminib | K562 | 4.9 nM | |
| Ba/F3 | 3.8 nM | [11] | |
| Olverembatinib (HQP1351) | CML Cells | 0.5 nM | [12] |
| PF-114 | K562 | 8 nM | |
| Ba/F3 | 0.49 nM | [5] | |
| Ponatinib | K562 | 7.2 nM | [4] |
| Ba/F3 | 0.5 nM | [13] |
Table 2: Inhibitor Potency (IC50) against T315I Mutant BCR-ABL
| Inhibitor | Cell Line / Assay | IC50 Value | Citation(s) |
| Asciminib | Biochemical Assay | Maintained Activity | [14] |
| Olverembatinib (HQP1351) | T315I Mutant Cells | Potent Inhibition | [6][12] |
| PF-114 | Ba/F3-T315I | 0.78 nM | [5] |
| Ponatinib | Ba/F3-T315I | 11 nM | [13] |
| HL60-T315I | 56 nM | [4] |
Data presented is compiled from multiple sources and experimental conditions may vary.
The data clearly indicates a significant disparity in potency. This compound exhibits an IC50 value in the micromolar range, whereas the novel inhibitors Asciminib, Olverembatinib, PF-114, and Ponatinib demonstrate potent inhibition in the nanomolar, and in some cases, sub-nanomolar range. This suggests that these newer agents are several orders of magnitude more potent than this compound. Furthermore, these novel inhibitors show strong activity against the clinically significant T315I mutation, a key challenge in CML therapy.
Signaling Pathways and Experimental Workflows
To understand the context of these inhibitors' actions, it is crucial to visualize the BCR-ABL signaling network and the typical workflow for evaluating inhibitor efficacy.
Caption: The BCR-ABL signaling network, activating key pathways for cell proliferation and survival.
Caption: A generalized workflow for the in vitro benchmarking of BCR-ABL inhibitors.
Experimental Protocols
Detailed and reproducible methodologies are paramount for the accurate comparison of inhibitor performance. Below are outlines for key experiments cited in this guide.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Plate CML cells (e.g., K562) in a 96-well plate at a density of 1.5 x 10^4 cells per 100 µl of culture medium.[15]
-
Compound Treatment: Add varying concentrations of the test inhibitors to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[15]
-
Reagent Addition:
-
For MTT Assay: Add 10 µl of MTT labeling reagent (final concentration 0.5 mg/ml) to each well and incubate for 4 hours. Then, add 100 µl of a solubilization solution to dissolve the formazan crystals.[16]
-
For MTS Assay: Add 20 µl of a combined MTS/PES solution to each well and incubate for 1 to 4 hours.[16][17]
-
-
Data Acquisition: Measure the absorbance of the soluble formazan product using a microplate reader at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS).[15][17]
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting viability against the logarithm of the inhibitor concentration.
BCR-ABL Kinase Activity Assay (Cell-Based)
This assay determines the ability of an inhibitor to block the phosphorylation of a known BCR-ABL substrate, such as CrkL, within the cell.
-
Cell Treatment: Seed and treat CML cells with inhibitors as described in the cell viability assay. A shorter incubation period (e.g., 1-4 hours) is often sufficient.
-
Cell Lysis: After treatment, harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each cell lysate to ensure equal loading for subsequent analysis.
-
Western Blotting:
-
Separate proteins by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a BCR-ABL substrate (e.g., phospho-CrkL).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis: Quantify the band intensities for the phosphorylated substrate and normalize to a loading control (e.g., total CrkL or a housekeeping protein like GAPDH). This will demonstrate the dose-dependent inhibition of BCR-ABL kinase activity.
Conclusion
The comparative data presented in this guide highlights a substantial difference in potency between this compound and the novel inhibitors Asciminib, Olverembatinib, PF-114, and Ponatinib. While this compound may serve as a useful research compound, its significantly higher IC50 value suggests lower therapeutic potential compared to the nanomolar efficacy of the newer agents. Furthermore, the ability of these novel inhibitors to effectively target the T315I mutation addresses a critical unmet need in the treatment of resistant CML. For researchers and drug development professionals, focusing on scaffolds that exhibit nanomolar potency and activity against a broad spectrum of mutations, as exemplified by these novel inhibitors, represents a more promising path forward in the development of next-generation CML therapies.
References
- 1. What are Bcr-Abl inhibitors and how do they work? [synapse.patsnap.com]
- 2. Bcr-Abl tyrosine-kinase inhibitor - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Vamotinib (PF-114) | Bcr-Abl inhibitor | Probechem Biochemicals [probechem.com]
- 6. What is the mechanism of Olverembatinib? [synapse.patsnap.com]
- 7. BCR-ABL1 compound mutants display differential and dose-dependent responses to ponatinib | Haematologica [haematologica.org]
- 8. PF-114, a potent and selective inhibitor of native and mutated BCR/ABL is active against Philadelphia chromosome-positive (Ph+) leukemias harboring the T315I mutation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Potential drug-drug interaction of olverembatinib (HQP1351) using physiologically based pharmacokinetic models [frontiersin.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Combining the Allosteric Inhibitor Asciminib with Ponatinib Suppresses Emergence of and Restores Efficacy Against Highly Resistant BCR-ABL1 Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Olverembatinib (HQP1351), a well-tolerated and effective tyrosine kinase inhibitor for patients with T315I-mutated chronic myeloid leukemia: results of an open-label, multicenter phase 1/2 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. file.medchemexpress.com [file.medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. 2.4. Assessment of cell viability and apoptosis [bio-protocol.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal of BCR-ABL-IN-11: A Comprehensive Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of BCR-ABL-IN-11, a potent Bcr-Abl tyrosine kinase inhibitor used in cancer research. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound, thereby fostering a secure laboratory environment and maintaining regulatory compliance. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.
Summary of Key Disposal Principles
This compound, as a potent bioactive compound, requires careful management as hazardous chemical waste. The primary principle is to prevent its release into the environment through controlled and compliant disposal methods. All materials contaminated with this compound, including the pure compound, solutions, and laboratory consumables, must be segregated and disposed of according to institutional and regulatory guidelines.
Quantitative Data on this compound
The following table summarizes key data for this compound, also known as GNF-2.
| Identifier | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Inhibitory Values |
| This compound (GNF-2) | 778270-11-4 | C₁₈H₁₃F₃N₄O₂ | 374.32 | IC₅₀ = 267 nM for Bcr-Abl tyrosine kinase activity[1] |
Detailed Disposal Protocol
Researchers must follow this step-by-step protocol to ensure the safe disposal of this compound and associated waste materials.
Step 1: Segregation of Waste
At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams. This includes:
-
Unused or expired solid this compound.
-
Solutions containing this compound.
-
Contaminated laboratory consumables such as pipette tips, vials, gloves, and weighing papers.
Step 2: Containment of Waste
Proper containment is crucial to prevent accidental exposure and environmental contamination.
-
Solid Waste: Place all solid waste contaminated with this compound into a designated, durable, and sealable hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a dedicated, leak-proof, and shatter-resistant container. This container should be kept securely closed when not in use.
Step 3: Labeling of Waste Containers
Accurate and clear labeling is a regulatory requirement and essential for safe handling by waste management personnel.
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and its CAS number, "778270-11-4."
-
List all other components in the waste container, including solvents and their approximate concentrations.
-
Indicate the date when the waste was first added to the container.
Step 4: Storage of Hazardous Waste
Hazardous waste must be stored safely and securely within the laboratory prior to collection.
-
Store hazardous waste containers in a designated and secure satellite accumulation area.
-
Ensure that incompatible waste types are segregated to prevent any chemical reactions.
-
Do not mix this compound waste with other waste streams.[2][3][4]
Step 5: Decontamination Procedures
All surfaces and equipment that have come into contact with this compound must be thoroughly decontaminated.
-
Wipe down contaminated surfaces with a suitable solvent (e.g., 70% ethanol) followed by a laboratory cleaning agent.
-
All cleaning materials, such as wipes and paper towels, must be disposed of as hazardous solid waste.
Step 6: Waste Disposal Request and Collection
The final disposal of hazardous waste must be handled by trained professionals.
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Waste material must be disposed of in accordance with national and local regulations.[2][3][4]
-
It is recommended to leave chemicals in their original containers when possible.[2][3][4] Uncleaned containers should be treated as the product itself.[2][3][4]
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: A flowchart illustrating the step-by-step process for the safe disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
